Sdz-wag994
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H25N5O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1 |
InChI Key |
JAKAFSGZUXCHLF-NUKIEUHSSA-N |
Isomeric SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Sdz-wag994: A Technical Guide to its Mechanism of Action at the A1 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz-wag994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the A1 adenosine receptor (A1AR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the A1AR and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways and experimental workflows involved in its characterization. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and the study of purinergic signaling.
Core Pharmacological Profile
This compound distinguishes itself through its high affinity and selectivity for the A1AR. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other adenosine receptor subtypes (A2A, A2B, and A3).
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound at the A1 adenosine receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source |
| Adenosine A1 | 23 | [1][2] |
| Adenosine A2A | >10,000 | [1] |
| Adenosine A2B | >25,000 |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (nM) | System | Source |
| Inhibition of Lipolysis | Ki | 8 | Rat Adipocytes | |
| Inhibition of Epileptiform Activity | IC50 | 52.5 | Rat Hippocampal Slices |
Mechanism of Action at the A1 Adenosine Receptor
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. The agonistic action of this compound at the A1AR initiates a cascade of intracellular events that lead to a net inhibitory effect on neuronal activity and other cellular processes.
Downstream Signaling Pathways
Upon binding of this compound to the A1AR, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several key effector proteins:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates the function of other cAMP-sensitive proteins.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions from the cell. This leads to hyperpolarization of the cell membrane, making it more difficult for excitatory stimuli to trigger an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This reduces the influx of calcium into the presynaptic terminal upon depolarization, thereby decreasing the release of neurotransmitters.
Visualization of the A1AR Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the A1 adenosine receptor by an agonist such as this compound.
References
The Adenosine A1 Receptor Agonist Sdz-wag994: A Technical Guide to its Preclinical Biological Effects
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical biological effects of Sdz-wag994, a potent and selective adenosine A1 receptor agonist. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to support further research and development of this compound for various therapeutic indications.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound in various preclinical models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i (nM) | Species | Source |
| Adenosine A1 | 23 | - | |
| Adenosine A2A | >10,000 | - | |
| Adenosine A2B | 25,000 | - |
Table 2: In Vitro Efficacy of this compound
| Assay | Model | Endpoint | IC_50 (nM) | Source |
| Inhibition of Epileptiform Activity | High-K+ induced activity in rat hippocampal slices | Continuous Epileptiform Activity | 52.5 | |
| Inhibition of Lipolysis | Adenosine deaminase-stimulated lipolysis in rat adipocytes | Lipolysis | 8 (K_i) |
Table 3: In Vivo Efficacy of this compound in a Model of Status Epilepticus
| Animal Model | Treatment Protocol | Key Findings | Source |
| Kainic Acid-Induced Status Epilepticus (Mice) | Three i.p. injections of 1 mg/kg this compound after SE onset | Majority of mice were seizure-free after three injections. | |
| Kainic Acid-Induced Status Epilepticus (Mice) | Three i.p. injections of 0.3 mg/kg this compound after SE onset | Anticonvulsant effects were retained at this lower dose. | |
| Kainic Acid-Induced Status Epilepticus (Mice) | This compound treatment | All this compound-treated mice survived the kainic acid-induced SE. |
Table 4: Cardiovascular and Metabolic Effects of this compound In Vivo
| Animal Model | Effect | Source |
| Spontaneously Hypertensive Rats | Sustained fall in blood pressure and heart rate. | |
| Spontaneously Hypertensive Rats with Hyperglycemia | Hypoglycemic and hypotensive effects. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Kainic Acid-Induced Status Epilepticus Model in Mice
This protocol is based on the methodology described by Klaft et al. (2020) in Neuropharmacology.
Objective: To assess the anticonvulsant efficacy of this compound in an acute model of status epilepticus (SE).
Animals: Male C57BL/6 mice.
Materials:
-
This compound
-
Kainic Acid (KA)
-
Diazepam (DIA) as a comparator
-
Saline solution
-
EEG/EMG recording setup
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Animal Preparation:
-
Surgically implant EEG/EMG electrodes for continuous monitoring of brain activity and muscle tone.
-
Allow for a post-operative recovery period.
-
-
Baseline Recording:
-
Connect the animals to the EEG/EMG recording setup.
-
Record a stable 20-minute baseline signal before any intervention.
-
-
Induction of Status Epilepticus:
-
Briefly disconnect the animal and administer a single high dose of kainic acid (20 mg/kg, i.p.) to induce acute SE.
-
Continuously monitor the EEG for the establishment of SE, characterized by continuous seizure activity.
-
-
Drug Administration:
-
Once SE is established (typically 50 minutes post-KA injection), administer the first of three i.p. injections of either:
-
This compound (0.3 mg/kg or 1 mg/kg)
-
Diazepam (5 mg/kg)
-
Vehicle control
-
-
Perform subsequent injections at 70 and 90 minutes after the initial KA injection.
-
-
Data Acquisition and Analysis:
-
Continuously record EEG/EMG for a total of two hours after the KA injection.
-
Analyze the EEG data to quantify seizure burden, including the percentage of time spent in a seizing state and the power of the EEG signal.
-
Behavioral seizures can be scored using the Racine scale.
-
Compare the effects of this compound treatment to the diazepam and vehicle control groups.
-
Evaluation in Spontaneously Hypertensive Rats (Generalized Protocol)
Please note: The full text of the original study by Wagner et al. (1995) was not available. This is a generalized protocol based on standard methods for evaluating cardiovascular parameters in this model.
Objective: To determine the effect of this compound on blood pressure and heart rate in a genetic model of hypertension.
Animals: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
Materials:
-
This compound
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage or i.p. injection supplies
Procedure:
-
Animal Acclimation:
-
Acclimate the rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
-
Baseline Measurement:
-
Record stable baseline measurements of systolic blood pressure, diastolic blood pressure, and heart rate.
-
-
Drug Administration:
-
Administer this compound orally or via i.p. injection at various doses.
-
Administer vehicle control to a separate group of animals.
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at multiple time points after drug administration to determine the onset, magnitude, and duration of the effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal.
-
Compare the effects of different doses of this compound and the vehicle control.
-
In Vitro Lipolysis Assay (Generalized Protocol)
Please note: The full text of the original study providing the detailed protocol was not available. This is a generalized protocol for an in vitro lipolysis assay.
Objective: To assess the inhibitory effect of this compound on lipolysis in adipocytes.
Cell Model: Isolated primary rat adipocytes or a suitable adipocyte cell line.
Materials:
-
This compound
-
Adenosine deaminase (ADA)
-
Isoproterenol or other β-adrenergic agonist to stimulate lipolysis
-
Krebs-Ringer bicarbonate buffer with bovine serum albumin (BSA)
-
Glycerol and free fatty acid assay kits
Procedure:
-
Adipocyte Preparation:
-
Isolate adipocytes from rat epididymal fat pads by collagenase digestion.
-
Wash and resuspend the isolated adipocytes in the assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the adipocytes with adenosine deaminase to remove endogenous adenosine.
-
-
Treatment:
-
Add increasing concentrations of this compound to the adipocyte suspension.
-
Include a vehicle control group.
-
-
Stimulation of Lipolysis:
-
Add a β-adrenergic agonist (e.g., isoproterenol) to all wells except for the basal lipolysis control to stimulate lipolysis.
-
-
Incubation:
-
Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Collect the infranatant (aqueous layer) from each well.
-
Measure the concentration of glycerol and/or free fatty acids released into the medium using commercially available colorimetric or fluorometric assay kits.
-
-
Data Analysis:
-
Calculate the percentage inhibition of stimulated lipolysis for each concentration of this compound.
-
Determine the IC50 or Ki value for the inhibition of lipolysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key biological pathways and experimental procedures.
Antilipolytic Properties of Sdz-wag994 in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antilipolytic properties of Sdz-wag994, a potent and highly selective adenosine A1 receptor agonist, in adipocytes. This compound has been investigated for its potential therapeutic applications, including in the context of metabolic diseases such as diabetes, due to its ability to inhibit the breakdown of fat.[1] This document details the mechanism of action, quantitative data, and relevant experimental protocols to facilitate further research and development in this area.
Core Mechanism of Action: Adenosine A1 Receptor Agonism
This compound exerts its antilipolytic effects by acting as a selective agonist for the adenosine A1 receptor (A1R) on the surface of adipocytes.[2] The activation of this G protein-coupled receptor initiates a signaling cascade that ultimately leads to the inhibition of hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.
The binding of this compound to the A1R activates the inhibitory G protein, Gi.[3][4] This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). As PKA is responsible for the phosphorylation and activation of HSL, the reduction in PKA activity keeps HSL in its less active, dephosphorylated state. This prevents the translocation of HSL to the lipid droplet and inhibits the breakdown of triglycerides into free fatty acids and glycerol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with adenosine receptors and its antilipolytic activity.
| Parameter | Value | Species/Cell Type | Reference |
| Ki (inhibition of lipolysis) | 8 nM | Rat Adipocytes | |
| Ki (A1 Adenosine Receptor) | 23 nM | - | |
| Ki (A2A Adenosine Receptor) | >10,000 nM | - | |
| Ki (A2B Adenosine Receptor) | 25,000 nM | - |
Signaling Pathway of this compound in Adipocytes
The following diagram illustrates the signaling pathway through which this compound inhibits lipolysis in adipocytes.
Caption: this compound inhibits lipolysis via A1R-mediated suppression of the cAMP-PKA pathway.
Experimental Protocols
While the precise, detailed experimental protocol used to determine the Ki of this compound in the original study by Wagner et al. (1995) is not publicly available in full, the following represents a comprehensive, standard methodology for assessing the antilipolytic effects of adenosine A1 receptor agonists in isolated rat adipocytes. This protocol is based on well-established and widely published methods.
Isolation of Primary Rat Adipocytes
-
Animals: Male Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Euthanize rats and dissect epididymal fat pads.
-
Mince the fat pads and digest with collagenase (e.g., 1 mg/mL in Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin, BSA) for 45-60 minutes at 37°C with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with fresh buffer to remove collagenase.
-
Resuspend the adipocytes to a final concentration of approximately 2 x 10^6 cells/mL.
-
In Vitro Lipolysis Assay
-
Reagents:
-
Krebs-Ringer bicarbonate buffer (pH 7.4) with 4% BSA.
-
Adenosine deaminase (ADA) to degrade endogenous adenosine.
-
Isoproterenol (or another beta-adrenergic agonist) to stimulate lipolysis.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Glycerol assay kit (for colorimetric or fluorometric detection).
-
-
Procedure:
-
Pre-incubate isolated adipocytes with adenosine deaminase (e.g., 1 U/mL) for 15 minutes at 37°C to remove the influence of endogenous adenosine.
-
Aliquot the adipocyte suspension into incubation tubes.
-
Add varying concentrations of this compound to the respective tubes and incubate for 15 minutes.
-
Initiate lipolysis by adding a submaximal stimulatory concentration of isoproterenol (e.g., 100 nM).
-
Incubate for 60-90 minutes at 37°C with gentle shaking.
-
Terminate the reaction by placing the tubes on ice or by adding a stop solution.
-
Centrifuge the tubes to separate the infranatant (aqueous layer) from the floating adipocytes.
-
Collect the infranatant for the determination of glycerol concentration.
-
Measure glycerol content using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of stimulated lipolysis for each concentration of this compound.
-
Data Analysis
-
Construct a dose-response curve by plotting the percentage inhibition of lipolysis against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) from the dose-response curve.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, if the affinity of the stimulating agonist is known.
Experimental Workflow
The following diagram outlines the key steps in a typical in vitro lipolysis assay to evaluate the antilipolytic properties of a compound like this compound.
Caption: A stepwise workflow for assessing the antilipolytic activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDZ WAG 994 | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]
- 3. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Cardiovascular Effects of Sdz-wag994 in Hypertensive Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiovascular effects of Sdz-wag994, a potent and selective adenosine A₁ receptor agonist, with a specific focus on its activity in hypertensive rat models. This compound has demonstrated significant potential in lowering blood pressure and heart rate, making it a subject of interest in cardiovascular research.
Data Presentation: Quantitative Effects of this compound
This compound administration in spontaneously hypertensive rats (SHR) leads to a sustained decrease in both blood pressure and heart rate.[1][2] The following tables summarize the anticipated dose-dependent effects of this compound based on available literature.
Disclaimer: The specific quantitative data from the seminal study by Wagner et al. (1995) were not accessible in their entirety. Therefore, the values presented in these tables are illustrative and based on the qualitative descriptions found in publicly available sources. They are intended to represent the expected trends and magnitudes of the effects of this compound.
Table 1: Effect of Intravenous this compound on Mean Arterial Blood Pressure (MABP) in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg, i.v.) | Baseline MABP (mmHg) | MABP Change (mmHg) | % Decrease from Baseline |
| Vehicle Control | 175 ± 5 | 0 ± 2 | 0% |
| 1 | 174 ± 6 | -25 ± 4 | 14.4% |
| 3 | 176 ± 5 | -45 ± 5 | 25.6% |
| 10 | 173 ± 7 | -60 ± 6 | 34.7% |
Table 2: Effect of Intravenous this compound on Heart Rate (HR) in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg, i.v.) | Baseline HR (beats/min) | HR Change (beats/min) | % Decrease from Baseline |
| Vehicle Control | 350 ± 10 | 0 ± 5 | 0% |
| 1 | 348 ± 12 | -50 ± 8 | 14.4% |
| 3 | 352 ± 11 | -80 ± 10 | 22.7% |
| 10 | 349 ± 13 | -110 ± 12 | 31.5% |
Experimental Protocols
The following section details the typical experimental methodologies employed to assess the cardiovascular effects of this compound in spontaneously hypertensive rats.
Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) is the most common model for these studies.[1][2] Normotensive Wistar-Kyoto (WKY) rats are often used as a control group.
-
Age: Adult rats, typically between 12-16 weeks of age, are used as hypertension is well-established by this period.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Blood Pressure and Heart Rate Measurement in Conscious Rats
To obtain accurate and continuous measurements of blood pressure and heart rate without the confounding effects of anesthesia, radiotelemetry is the preferred method.
-
Transmitter Implantation:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A telemetry transmitter is surgically implanted, with the catheter inserted into the abdominal aorta or femoral artery for direct blood pressure monitoring.
-
The body of the transmitter is secured in the abdominal cavity or subcutaneously.
-
Animals are allowed a recovery period of at least one week post-surgery to ensure a return to normal physiological state.
-
-
Data Acquisition:
-
Following recovery, rats are housed in their home cages placed on top of a receiver that wirelessly collects the data from the implanted transmitter.
-
Baseline cardiovascular parameters (Mean Arterial Blood Pressure, Systolic Blood Pressure, Diastolic Blood Pressure, and Heart Rate) are recorded for a stable period before drug administration.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
The drug is administered via an appropriate route, typically intravenously (i.v.) through a cannulated jugular vein to observe acute effects. Oral (p.o.) administration can be used to assess bioavailability and duration of action.
-
A vehicle control group is always included to account for any effects of the solvent or the administration procedure itself.
-
-
Data Analysis:
-
Cardiovascular parameters are continuously recorded post-administration.
-
The data is analyzed to determine the peak effect, duration of action, and dose-response relationship for this compound on blood pressure and heart rate.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control.
-
Mandatory Visualization
This compound Mechanism of Action: Adenosine A₁ Receptor Signaling Pathway
This compound exerts its cardiovascular effects by acting as a selective agonist at adenosine A₁ receptors. These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). The activation of this pathway leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and downstream cellular effects that contribute to vasodilation and a reduction in heart rate.
Experimental Workflow for Assessing Cardiovascular Effects
The logical flow of an experiment to determine the cardiovascular effects of this compound in hypertensive rats is outlined below.
References
Sdz-wag994: A Potential Therapeutic for Status Epilepticus - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Status epilepticus (SE) is a life-threatening neurological emergency characterized by prolonged or recurrent seizures, representing a significant unmet medical need. Current therapeutic options are often insufficient, particularly in cases of refractory status epilepticus (RSE). This technical guide explores the preclinical evidence supporting Sdz-wag994, a selective adenosine A1 receptor agonist, as a potential novel therapeutic for SE. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy data, and detailed experimental protocols from key studies.
Introduction to this compound and Status Epilepticus
Status epilepticus is defined as a continuous seizure lasting more than five minutes or two or more seizures without a full recovery of consciousness between them.[1][2] SE can lead to significant neuronal injury and has a high mortality rate.[1][2][3] A substantial portion of SE cases become refractory to first- and second-line treatments, highlighting the urgent need for novel therapeutic strategies.
This compound is a potent and selective agonist for the adenosine A1 receptor. Adenosine, acting through its A1 receptor, is a powerful endogenous anticonvulsant. The therapeutic potential of adenosine agonists has been limited by their cardiovascular side effects. However, this compound has demonstrated a favorable safety profile in human clinical trials for other indications, with diminished cardiovascular effects compared to older A1 receptor agonists. This makes it a promising candidate for repurposing as a treatment for SE.
Mechanism of Action: Adenosine A1 Receptor Signaling
This compound exerts its anticonvulsant effects by activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.
The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, A1 receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential. Furthermore, A1 receptor activation inhibits presynaptic voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of excitatory neurotransmitters like glutamate.
Caption: Adenosine A1 Receptor Signaling Pathway.
Preclinical Efficacy Data
In Vitro Efficacy
This compound has demonstrated potent anticonvulsant activity in an in vitro model of epileptiform activity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Model | Reference |
| IC50 | 52.5 nM | High-K+ induced epileptiform activity in rat hippocampal slices |
In Vivo Efficacy
In a mouse model of kainic acid-induced status epilepticus, this compound was shown to be highly effective at suppressing seizure activity and improving survival, outperforming the standard-of-care benzodiazepine, diazepam.
Table 2: In Vivo Efficacy of this compound in Kainic Acid-Induced Status Epilepticus
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Termination | Survival Rate | Reference |
| This compound | 1 | Majority of mice seizure-free after 3 injections | 100% | |
| This compound | 0.3 | Anticonvulsant effects retained | 100% | |
| Diazepam | 5 | Did not attenuate SE | Not specified, but noted that WAG-treated mice all survived | |
| Vehicle | - | Continued SE | Not specified |
Experimental Protocols
In Vitro Model: High-Potassium Induced Epileptiform Activity
This protocol describes the induction of continuous epileptiform activity in rat hippocampal slices to assess the anticonvulsant properties of this compound.
-
Animal Euthanasia and Brain Extraction: Male Wistar rats (postnatal day 12-16) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a specific composition tailored for slice viability.
-
Slicing: The brain is sectioned into 400 µm thick horizontal slices containing the hippocampus using a vibratome.
-
Incubation: Slices are transferred to an interface-style chamber and allowed to recover for at least 1 hour before recordings, while being continuously perfused with oxygenated ACSF.
-
Induction: Epileptiform activity is induced by perfusing the slices with ACSF containing a high concentration of potassium (8 mM K+).
-
Recording: Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus using glass microelectrodes.
-
Drug Application: Once stable epileptiform activity is established, this compound is bath-applied at various concentrations to determine its effect on the frequency and amplitude of the epileptiform discharges.
Caption: In Vitro Experimental Workflow.
In Vivo Model: Kainic Acid-Induced Status Epilepticus
This protocol details the induction of status epilepticus in mice using kainic acid to evaluate the in vivo efficacy of this compound.
-
Animals: Adult male C57BL/6 mice are used for this model.
-
SE Induction: Status epilepticus is induced by a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg). The development of seizures is monitored and scored using a modified Racine scale.
-
Treatment: Once status epilepticus is established (typically characterized by continuous stage 3-5 seizures), mice are treated with either this compound (0.3 or 1 mg/kg, i.p.), diazepam (5 mg/kg, i.p.), or vehicle. A total of three injections are administered at 20-minute intervals.
-
Monitoring: Seizure activity is continuously monitored via electroencephalogram (EEG) and behavioral observation for a set period post-treatment. Survival is monitored over a longer timeframe.
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of status epilepticus. Its potent anticonvulsant effects, demonstrated in both in vitro and in vivo models, coupled with a favorable safety profile from prior human studies, warrant further investigation. Future research should focus on elucidating the efficacy of this compound in other models of refractory status epilepticus and exploring optimal dosing and treatment windows. Ultimately, well-designed clinical trials in patients with status epilepticus are necessary to translate these promising preclinical findings into a novel therapeutic option for this devastating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sdz-wag994 in Pain Management Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine A1 receptor agonist Sdz-wag994 (also known as WAG 994), with a specific focus on its role and investigation within pain management pathways. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows.
Core Compound Information
This compound is a potent and highly selective agonist for the adenosine A1 (A1) receptor. It has been investigated for various therapeutic applications, including cardiovascular conditions, epilepsy, and as an analgesic.[1][2] Its mechanism of action is centered on the activation of A1 receptors, which are crucial in modulating neuronal excitability and neurotransmitter release.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Reference |
| Adenosine A1 | 23 | |
| Adenosine A2A | > 10,000 | |
| Adenosine A2B | 25,000 |
Table 2: In Vitro Efficacy
| Assay | IC50 (nM) | Cell/Tissue Type | Reference |
| Inhibition of high-K+-induced epileptiform activity | 52.5 | Rat hippocampal slices | |
| Inhibition of adenosine deaminase-stimulated lipolysis | 8 | Rat adipocytes |
Table 3: Clinical Efficacy in Postoperative Dental Pain
| Efficacy Measure | This compound (1 mg) | Ibuprofen (400 mg) | Placebo | P-value (this compound vs. Placebo) |
| SPID (Sum of Pain Intensity Differences) | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |
| TOTPAR (Total Pain Relief) | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |
| Patients with 50% pain reduction | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |
| Escape Medication Use | Not significantly different from placebo | Significantly superior to placebo | - | > 0.05 |
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
The primary mechanism of action for this compound is the activation of the adenosine A1 receptor, a G-protein coupled receptor. Upon activation, the receptor initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. This cumulative action reduces neurotransmitter release and hyperpolarizes the neuronal membrane, thus dampening pain signals.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow: Postoperative Dental Pain Study
The clinical trial investigating the efficacy of this compound in postoperative dental pain followed a randomized, double-blind, placebo-controlled design.
Caption: Postoperative Dental Pain Study Workflow.
Experimental Protocols
Postoperative Dental Pain Clinical Trial
-
Objective: To assess the analgesic efficacy of a single dose of this compound compared to ibuprofen and placebo in patients with postoperative dental pain.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 122 patients experiencing pain after the surgical removal of their third molars.
-
Interventions:
-
This compound (1 mg, single oral dose)
-
Ibuprofen (400 mg, single oral dose)
-
Placebo (matched in appearance to the active treatments)
-
-
Outcome Measures:
-
Primary: Pain intensity recorded on a visual analogue scale (VAS) over a 6-hour period.
-
Secondary:
-
Pain relief measured on a 4-point categorical scale.
-
Time to and dosage of escape medication.
-
Sum of Pain Intensity Differences (SPID).
-
Total Pain Relief (TOTPAR).
-
-
-
Pharmacokinetics: A sparse sampling technique was employed to investigate the relationship between plasma concentrations of this compound and its analgesic effects.
-
Statistical Analysis: Efficacy variables were compared between the treatment groups. A p-value of > 0.05 was considered not statistically significant.
In Vitro Anticonvulsant Activity Assessment
-
Objective: To determine the inhibitory effect of this compound on epileptiform activity in brain tissue.
-
Model: High-K+-induced continuous epileptiform activity in rat hippocampal slices.
-
Methodology:
-
Rat hippocampal slices were prepared and maintained in artificial cerebrospinal fluid.
-
Continuous epileptiform activity was induced by elevating the potassium concentration in the medium to 8 mM.
-
Field potentials were recorded from the CA3 stratum pyramidale.
-
This compound was applied at various concentrations to determine its effect on the incidence, duration, and amplitude of the epileptiform activity.
-
A concentration-inhibition curve was generated to calculate the IC50 value.
-
Discussion and Future Directions
The available evidence presents a mixed profile for this compound in the context of pain management. While preclinical studies in animal models of inflammatory and neuropathic pain suggested antinociceptive effects, a clinical trial in an acute human pain model (postoperative dental pain) did not demonstrate efficacy. This discrepancy highlights the challenges in translating preclinical findings to clinical outcomes.
The lack of efficacy in the dental pain model, which is known to be responsive to NSAIDs, suggests that the pain mechanisms in this specific setting may not be significantly modulated by the adenosine A1 receptor pathway. However, the potent and selective nature of this compound's interaction with the A1 receptor, coupled with its demonstrated activity in animal models of chronic pain, suggests that its potential in other, particularly chronic and neuropathic, pain states should not be entirely dismissed.
Future research should focus on:
-
Investigating the efficacy of this compound in validated animal models of chronic and neuropathic pain.
-
Exploring different routes of administration, such as intrathecal or local injection, which could maximize efficacy at the target site while minimizing potential systemic side effects.
-
Conducting clinical trials in patient populations with chronic pain conditions where the adenosine A1 receptor pathway is more strongly implicated.
References
The Cardiovascular Profile of Sdz-wag994: An Adenosine A1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sdz-wag994 is a potent and selective agonist for the A1 adenosine receptor, a G-protein coupled receptor implicated in a variety of physiological processes, notably within the cardiovascular system. This technical guide provides a comprehensive overview of the known effects of this compound on blood pressure and heart rate regulation. While clinical data in patients with atrial fibrillation demonstrates a clear impact on heart rate modulation, particularly during exercise, quantitative data on its effects on blood pressure in humans remains limited in the public domain. Preclinical evidence in spontaneously hypertensive rats suggests a hypotensive effect. This document summarizes the available quantitative data, outlines the experimental methodologies from key studies, and presents the underlying signaling pathways through which this compound is presumed to exert its effects.
Core Mechanism of Action: A1 Adenosine Receptor Agonism
This compound functions as a selective agonist for the A1 adenosine receptor (A1AR). A1ARs are coupled to inhibitory G-proteins (Gi/o). Upon activation, these receptors trigger a signaling cascade that ultimately modulates the function of various ion channels and enzymes, leading to changes in cellular excitability and function.
Signaling Pathway for Heart Rate Regulation
In the sinoatrial (SA) node, the heart's natural pacemaker, A1AR activation by this compound leads to a decrease in heart rate (negative chronotropy). This is primarily achieved through two mechanisms:
-
Activation of G-protein-gated inwardly rectifying potassium channels (GIRK): This leads to potassium ion efflux, hyperpolarizing the cell membrane and making it more difficult for the pacemaker potential to reach the threshold for firing an action potential.
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the "funny" current (If) that is crucial for pacemaking.
Signaling Pathway for Blood Pressure Regulation
The effect of A1AR activation on blood pressure is more complex, involving actions on both vascular smooth muscle cells and the nervous system.
-
Vascular Smooth Muscle Contraction: In certain vascular beds, such as the renal afferent arterioles, A1AR activation can lead to vasoconstriction. This is mediated by Gq-protein activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and sensitize the contractile machinery.
-
Neurotransmission Inhibition: A1ARs are also present on presynaptic nerve terminals, where their activation inhibits the release of neurotransmitters like norepinephrine. This can lead to a reduction in sympathetic tone and, consequently, vasodilation and a decrease in blood pressure.
The net effect of this compound on blood pressure is a balance of these opposing actions. The observation that this compound has "diminished cardiovascular side effects" suggests a potentially favorable balance, though specific quantitative data in humans is lacking.
Quantitative Data on Cardiovascular Effects
The available quantitative data for this compound primarily focuses on its effects on heart rate and heart rate variability (HRV) in patients with permanent atrial fibrillation.
| Parameter | Dosage | Population | Effect | Source |
| Heart Rate (at rest) | 2 mg (oral) | Patients with permanent atrial fibrillation | No significant change | [Piot et al., 1998] |
| Heart Rate (during exercise) | 2 mg (oral) | Patients with permanent atrial fibrillation | Limits the increase in mean heart rate | [Piot et al., 1998] |
| pNN50 (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 4.5% (p=0.01) | [Piot et al., 1998] |
| rMSSD (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 6% (p=0.03) | [Piot et al., 1998] |
| SDNN Index (HRV) | 2 mg (oral) | Patients with permanent atrial fibrillation | Significant daytime increase of 6% (p=0.02) | [Piot et al., 1998] |
| Blood Pressure | Not specified | Spontaneously hypertensive rats | Sustained fall in blood pressure | [Tocris Bioscience] |
Experimental Protocols
Clinical Study in Atrial Fibrillation (Piot et al., 1998)
The following is a summary of the experimental protocol based on the available abstract:
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: 32 patients with permanent atrial fibrillation.
-
Intervention: A single oral dose of 2 mg of this compound or a matching placebo.
-
Assessments:
-
Symptom-limited exercise test.
-
24-hour electrocardiogram (ECG) monitoring for heart rate and HRV analysis.
-
-
Procedure:
-
On day 1, all patients received a placebo and underwent an exercise test and 24-hour ECG monitoring.
-
On day 2, patients were randomized to receive either 2 mg of this compound or a placebo, followed by a repeat exercise test and 24-hour ECG monitoring.
-
-
Data Analysis: Changes in mean heart rate during exercise and HRV indices between day 1 and day 2 were compared between the this compound and placebo groups.
Discussion and Future Directions
This compound demonstrates clear effects on heart rate regulation, consistent with its mechanism as a selective A1 adenosine receptor agonist. The available clinical data in atrial fibrillation patients suggests a therapeutic potential for controlling heart rate during exertion without significantly affecting resting heart rate. The observed increase in HRV may also be of clinical benefit.
The significant gap in the publicly available data is the lack of quantitative information on the blood pressure effects of this compound in humans. While preclinical data in hypertensive rats indicates a hypotensive effect, and the drug has been investigated for hypertension, the absence of published clinical trial data makes it difficult to fully assess its potential as an antihypertensive agent.
Future research should aim to:
-
Publish the results of any clinical trials that have investigated the effects of this compound on blood pressure in normotensive and hypertensive individuals.
-
Conduct further studies to elucidate the precise balance of vasoconstrictor and sympatholytic effects of this compound in different vascular beds.
-
Explore the long-term safety and efficacy of this compound in the management of conditions where heart rate control is desirable, such as chronic heart failure and inappropriate sinus tachycardia.
Conclusion
This compound is a selective A1 adenosine receptor agonist with demonstrated effects on heart rate and heart rate variability. Its clinical utility in managing heart rate in atrial fibrillation is supported by initial studies. However, a comprehensive understanding of its impact on blood pressure regulation in humans is hampered by the lack of available quantitative data. Further research is required to fully characterize the cardiovascular profile of this compound and determine its therapeutic potential in a broader range of cardiovascular diseases.
The Antidiabetic Potential of Sdz-wag994: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdz-wag994, a potent and selective adenosine A₁ receptor agonist, has demonstrated significant potential as an antidiabetic agent in preclinical studies. This technical guide provides a comprehensive overview of the existing research, focusing on the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects. The primary antidiabetic effect of this compound is attributed to its ability to inhibit lipolysis in adipocytes through the activation of the adenosine A₁ receptor, leading to reduced circulating free fatty acids and subsequent improvements in glucose metabolism. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. A key contributor to the pathophysiology of type 2 diabetes is insulin resistance, which is exacerbated by elevated levels of circulating free fatty acids (FFAs). FFAs impair insulin signaling in skeletal muscle and the liver, leading to decreased glucose uptake and increased hepatic glucose production. Therefore, therapeutic strategies aimed at reducing plasma FFA levels are of considerable interest for the management of type 2 diabetes.
This compound is a selective agonist for the adenosine A₁ receptor, a G-protein coupled receptor highly expressed in adipose tissue. Activation of the adenosine A₁ receptor in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase, a key enzyme in the lipolytic cascade. This anti-lipolytic effect of this compound forms the basis of its potential as an antidiabetic agent. Preclinical evidence suggests that this compound can effectively lower blood glucose and lipid levels in animal models of diabetes. This whitepaper will delve into the technical details of these findings.
Mechanism of Action: Adenosine A₁ Receptor-Mediated Inhibition of Lipolysis
The primary mechanism through which this compound exerts its antidiabetic effects is the activation of the adenosine A₁ receptor in adipocytes, leading to the inhibition of lipolysis.[1] This signaling cascade is initiated by the binding of this compound to the A₁ receptor, which is coupled to an inhibitory G-protein (Gi).
Signaling Pathway
The binding of this compound to the adenosine A₁ receptor triggers a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated α-subunit of the Gi protein (Gαi) inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL). Consequently, the dephosphorylation and inactivation of HSL prevent the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing their release from adipocytes into the bloodstream.
References
The Structure-Activity Relationship of Sdz-wag994 for A1 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Sdz-wag994, a potent and selective agonist for the A1 adenosine receptor (A1AR). This compound, chemically known as N6-cyclohexyl-2'-O-methyladenosine, has been a valuable pharmacological tool and a lead compound in the development of A1AR-targeted therapeutics. This document summarizes the quantitative binding data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Structure and A1 Receptor Affinity
This compound is a derivative of adenosine, featuring two key modifications that contribute to its high affinity and selectivity for the A1 receptor: a cyclohexyl group at the N6-position of the adenine base and a methyl ether at the 2'-position of the ribose sugar. These substitutions enhance its binding affinity for the A1 receptor while significantly reducing its affinity for other adenosine receptor subtypes.
Quantitative Binding Profile of this compound
The binding affinity of this compound has been determined through various radioligand binding assays. The following table summarizes the key quantitative data available for this compound and the parent compound, N6-cyclohexyladenosine (CHA), for comparison.
| Compound | Receptor/Assay | Parameter | Value (nM) |
| This compound | Adenosine A1 Receptor | Ki | 23 |
| Adenosine A2A Receptor | Ki | > 10,000 | |
| Adenosine A2B Receptor | Ki | > 25,000 | |
| Adenosine Deaminase-Stimulated Lipolysis (rat adipocytes) | Ki | 8 | |
| High-K+-induced epileptiform activity (rat hippocampal slices) | IC50 | 52.5 | |
| N6-cyclohexyladenosine (CHA) | Adenosine A1 Receptor (bovine brain membranes) | Kd | 0.7 |
| Adenosine A1 Receptor (guinea pig brain membranes) | Kd | 6 |
Structure-Activity Relationship Insights
While a systematic SAR study of a broad range of this compound analogs is not extensively available in the public domain, we can infer key structural requirements for high A1 receptor affinity based on broader studies of N6-substituted and 2'-modified adenosine analogs.
-
N6-Substitution : The N6-position of adenosine is a critical determinant of A1 receptor selectivity and affinity. The presence of a bulky, lipophilic substituent like a cyclohexyl or cyclopentyl group is a well-established strategy for achieving high A1AR potency. The A1 receptor possesses a hydrophobic pocket that favorably accommodates these cycloalkyl groups. The stereochemistry of substituents in this region can also significantly impact affinity.
-
2'-Substitution : Modifications at the 2'-position of the ribose moiety are generally well-tolerated and can influence the conformation of the ribose sugar, which in turn affects receptor binding. The 2'-O-methyl group in this compound likely contributes to its overall binding profile and metabolic stability. Studies on other 2'-substituted adenosine analogs have shown that this position can be modified to fine-tune affinity and selectivity.
-
Other Modifications : Substitutions at the 2-position of the purine ring can also modulate A1 receptor affinity and selectivity, often enhancing it. Similarly, modifications at the 5'-position of the ribose have been explored to alter agonist efficacy, leading to the development of partial agonists.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can modulate various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Pharmacological Profile of Sdz-wag994: A Potent and Selective A1 Adenosine Receptor Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sdz-wag994, chemically known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the A1 adenosine receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional activity, and key in vivo effects. The document details the signaling pathways associated with A1 receptor activation and outlines the general experimental methodologies used to characterize this compound. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language.
Introduction to this compound
This compound is a synthetic nucleoside analog that has demonstrated significant promise as a pharmacological tool for studying A1 adenosine receptor function and as a potential therapeutic agent.[5] Its high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) make it a valuable molecule for targeted investigations. The activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR), is known to mediate a variety of physiological effects, including the regulation of cardiovascular function, neuronal activity, and metabolic processes. This compound has been investigated for its potential therapeutic applications in conditions such as cardiac arrhythmias, diabetes, and epilepsy.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Adenosine A1 | 23 | Not Specified | |
| Adenosine A2A | >10,000 | Not Specified | |
| Adenosine A2B | 25,000 | Not Specified |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Assay | Effect | IC50 / Ki (nM) | System | Reference |
| Adenosine deaminase-stimulated lipolysis | Inhibition | 8 (Ki) | Rat Adipocytes | |
| High-K+-induced epileptiform activity | Inhibition | 52.5 (IC50) | Rat Hippocampal Slices |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The A1 receptor primarily couples to inhibitory G proteins (Gi/Go), leading to the modulation of various downstream effectors.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are found in the primary scientific literature. Below are generalized methodologies for the key assays used to determine the pharmacological profile of A1 adenosine receptor agonists.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Generalized Radioligand Binding Assay Workflow.
Methodology Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A1 adenosine receptor.
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential for determining the efficacy and potency of a compound in a biological system.
This assay measures the ability of an A1 agonist to inhibit the breakdown of fats in fat cells.
Methodology Outline:
-
Adipocyte Isolation: Primary adipocytes are isolated from rat epididymal fat pads.
-
Stimulation of Lipolysis: The adipocytes are stimulated with adenosine deaminase (to remove endogenous adenosine) and a β-adrenergic agonist (e.g., isoproterenol) to induce lipolysis.
-
Treatment: The stimulated adipocytes are treated with varying concentrations of this compound.
-
Measurement of Lipolysis: The extent of lipolysis is determined by measuring the amount of glycerol released into the medium, typically using a colorimetric or fluorometric assay.
-
Data Analysis: An inhibition curve is generated to determine the IC50 or Ki value for the inhibition of lipolysis.
This assay assesses the effect of a compound on neuronal excitability.
Methodology Outline:
-
Slice Preparation: Acute brain slices containing the hippocampus are prepared from rats.
-
Induction of Epileptiform Activity: The slices are perfused with artificial cerebrospinal fluid (aCSF) containing a high concentration of potassium (K+) to induce continuous epileptiform activity.
-
Recording: Extracellular field potentials are recorded from the CA3 pyramidal cell layer of the hippocampus.
-
Drug Application: After establishing a stable baseline of epileptiform activity, this compound is bath-applied at various concentrations.
-
Data Analysis: The effect of this compound on the frequency and amplitude of the epileptiform discharges is quantified to determine the IC50 value.
In Vivo Pharmacological Effects
This compound has demonstrated a range of significant physiological effects in vivo, consistent with its A1 adenosine receptor agonist activity.
-
Cardiovascular Effects: this compound causes a sustained decrease in blood pressure and heart rate in spontaneously hypertensive rats.
-
Metabolic Effects: It exhibits hypoglycemic effects and reduces serum levels of free fatty acids, triglycerides, phospholipids, and total cholesterol in a rat model of hypertensive diabetes.
-
Anticonvulsant Effects: this compound has been shown to acutely suppress kainic acid-induced status epilepticus in mice.
Conclusion
This compound is a well-characterized, potent, and selective A1 adenosine receptor agonist. Its distinct pharmacological profile, encompassing high binding affinity, robust functional activity, and significant in vivo effects, establishes it as a critical tool for research into A1 receptor physiology and pathophysiology. The data and methodologies presented in this guide provide a comprehensive foundation for scientists and drug development professionals working with this compound and in the broader field of adenosine receptor pharmacology. Further investigation into its therapeutic potential is warranted, particularly in the areas of cardiovascular disease, metabolic disorders, and neurological conditions such as epilepsy.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 2. Hypoglycemic and hypotensive effects of 6-cyclohexyl-2'-O-methyl-adenosine, an adenosine A1 receptor agonist, in spontaneously hypertensive rat complicated with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticonvulsant Properties of Sdz-wag994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo anticonvulsant properties of Sdz-wag994, a potent and selective A₁ adenosine receptor agonist. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development of this compound for neurological disorders such as status epilepticus.
Core Anticonvulsant Activity
This compound has demonstrated significant anticonvulsant effects in in vivo models, particularly in the context of status epilepticus (SE), a condition characterized by prolonged seizures. Research indicates that this compound can acutely suppress established SE, even in models where standard treatments like diazepam have failed.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data regarding the in vivo anticonvulsant efficacy of this compound.
| Parameter | Value | Species | Seizure Model | Reference |
| In Vivo Dose (High) | 1 mg/kg (i.p.) | Mouse | Kainic Acid-Induced SE | [1][2] |
| In Vivo Dose (Low) | 0.3 mg/kg (i.p.) | Mouse | Kainic Acid-Induced SE | [1] |
| In Vitro IC₅₀ | 52.5 nM | Rat (hippocampal slices) | High-K⁺-Induced Epileptiform Activity |
Table 1: In Vivo and In Vitro Efficacy of this compound
| Treatment Group | Dosing Regimen | Outcome | Survival | Reference |
| This compound | 3 x 1 mg/kg i.p. injections after SE onset | Majority of mice became seizure-free | All mice survived | |
| This compound | 3 x 0.3 mg/kg i.p. injections after SE onset | Significant attenuation of seizure time and EEG power after the third injection | Not explicitly stated, but implied positive outcome | |
| Diazepam (Control) | 3 x 5 mg/kg i.p. injections after SE onset | Did not attenuate SE | Not explicitly stated |
Table 2: Comparative Anticonvulsant Effects in Kainic Acid-Induced Status Epilepticus Model
Mechanism of Action: A₁ Adenosine Receptor Agonism
This compound exerts its anticonvulsant effects through its potent and selective agonism of the A₁ adenosine receptor. The activation of this receptor leads to a cascade of events that ultimately reduce neuronal excitability. The primary mechanisms include:
-
Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release.
-
Activation of G-protein inwardly rectifying K⁺ (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.
These actions collectively contribute to the termination of seizure activity.
Below is a diagram illustrating the signaling pathway of this compound's anticonvulsant action.
References
The Selective A₁ Adenosine Receptor Agonist Sdz-wag994: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Sdz-wag994 for adenosine receptors. It includes a comprehensive summary of its binding and functional data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for various adenosine receptor subtypes.
Table 1: this compound Binding Affinity for Adenosine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| A₁ | 23[1][2] |
| A₂ₐ | > 10,000[1] |
| A₂ₑ | 25,000 |
| A₃ | Not Reported |
Table 2: this compound Functional Potency
| Assay | Effect | IC₅₀ / Kᵢ (nM) |
| Inhibition of Adenosine Deaminase-Stimulated Lipolysis (Rat Adipocytes) | Inhibition | 8 |
| Inhibition of High-K⁺-Induced Epileptiform Activity (Rat Hippocampal Slices) | Inhibition | 52.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the selectivity of compounds like this compound for adenosine receptors. While the original detailed protocols for this compound from Wagner et al. (1995) are not fully available, these represent standard and widely accepted methods in the field.
Radioligand Binding Assay for Adenosine A₁ Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the A₁ adenosine receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK293 cells) or from rat brain tissue.
-
Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) or another suitable A₁-selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₁ agonist or antagonist (e.g., 10 µM NECA).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of this compound.
-
50 µL of the radioligand at a concentration near its Kₔ.
-
50 µL of the membrane preparation.
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of A₁ adenosine receptor activation.
Materials:
-
Cell Line: A cell line expressing the human A₁ adenosine receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Assay Medium: Serum-free medium.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Culture:
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Preparation:
-
Wash the cells with assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Stimulation and Measurement:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Immediately measure the luminescence signal over time using a luminometer. The signal is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forsklin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows related to the selectivity of this compound.
Caption: A₁ Adenosine Receptor Signaling Pathway Activated by this compound.
References
Methodological & Application
Application Notes and Protocols for Sdz-wag994 In Vivo Studies
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo experimental protocols for Sdz-wag994, a selective adenosine A1 receptor agonist. The following sections detail the methodologies for efficacy studies in an animal model of status epilepticus, summarize available data, and visualize key pathways and workflows.
Overview of this compound
This compound (also referred to as WAG 994) is a potent and selective agonist for the adenosine A1 receptor (A1R).[1][2] It has been investigated for its anticonvulsant properties and has shown promise in preclinical studies for suppressing status epilepticus (SE), a life-threatening neurological emergency characterized by prolonged seizures.[3][4][5] Notably, this compound has demonstrated a favorable safety profile in human clinical trials for other indications, with diminished cardiovascular side effects compared to older A1R agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Model |
| IC50 | 52.5 nM | Rat hippocampal slices | High-K+ induced epileptiform activity |
| Ki (A1 Receptor) | 23 nM | - | Radioligand binding assay |
| Ki (A2A Receptor) | >10,000 nM | - | Radioligand binding assay |
| Ki (A2B Receptor) | >25,000 nM | - | Radioligand binding assay |
| Ki (Lipolysis Inhibition) | 8 nM | Rat adipocytes | Adenosine deaminase-stimulated lipolysis |
Data sourced from multiple studies.
Table 2: In Vivo Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Number of Injections | Primary Outcome | Survival |
| This compound | 1 | 3 | Majority of mice became seizure-free | All mice survived |
| This compound | 0.3 | 3 | Significant attenuation of seizure activity | All mice survived |
| Diazepam (Control) | 5 | 3 | Did not attenuate status epilepticus | - |
This study highlights that this compound was effective in a model where the standard-of-care medication, diazepam, was not.
Signaling Pathway of this compound
This compound exerts its effects by activating the adenosine A1 receptor, a G-protein coupled receptor. This activation leads to a reduction in neuronal excitability through two primary mechanisms: the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of G-protein inwardly rectifying K+ (GIRK) channels, which hyperpolarizes the neuron.
Caption: this compound signaling pathway via the Adenosine A1 receptor.
Experimental Protocols
4.1. Animal Model: Kainic Acid-Induced Status Epilepticus in Mice
This protocol describes the induction of status epilepticus (SE) in mice using kainic acid (KA) and the subsequent treatment with this compound. This model is relevant for studying refractory SE, where conventional treatments may fail.
Materials:
-
Male C57BL/6 mice
-
Kainic acid (KA) solution (e.g., 5 mg/mL in saline)
-
This compound solution (prepared for intraperitoneal injection)
-
Diazepam (DIA) solution (for control group)
-
Saline solution (for vehicle control)
-
EEG/EMG recording equipment
-
Standard animal housing and care facilities
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. On the day of the experiment, implant EEG/EMG electrodes for monitoring seizure activity.
-
Baseline Recording: Connect the mice to the EEG/EMG recording setup and record a stable baseline signal for a minimum of 20 minutes.
-
Induction of Status Epilepticus: Briefly disconnect the mouse and administer a single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg) to induce acute SE.
-
Seizure Establishment: Monitor the animal's behavior and EEG for the development of continuous seizure activity. Allow seizures to progress to established SE, which typically occurs within 50 minutes post-KA injection.
-
Drug Administration:
-
Divide the animals into treatment groups (e.g., this compound 0.3 mg/kg, this compound 1 mg/kg, Diazepam 5 mg/kg, vehicle).
-
At 50, 70, and 90 minutes after the KA injection, administer the assigned treatment via i.p. injection. This schedule of three injections is designed to test the efficacy of the compound against established SE.
-
-
Monitoring and Data Collection:
-
Continuously record EEG/EMG throughout the experiment.
-
Monitor the animals for seizure severity (e.g., using the Racine scale) and duration.
-
Record survival rates for each group.
-
-
Data Analysis:
-
Quantify the EEG data to determine the percentage of time the animal was seizing during specific analysis windows (e.g., before and after each drug injection).
-
Compare the seizure duration and intensity between the different treatment groups using appropriate statistical methods.
-
Caption: Workflow for the in vivo this compound efficacy study.
Concluding Remarks
The provided protocols and data serve as a foundational guide for conducting in vivo research on this compound. The kainic acid-induced status epilepticus model is a robust system for evaluating the anticonvulsant efficacy of this compound. Researchers should adapt these protocols as necessary for their specific experimental goals, ensuring adherence to all relevant animal welfare guidelines. The potent and selective nature of this compound, combined with its demonstrated efficacy and safety profile, makes it a compelling candidate for further investigation in the treatment of epilepsy and other neurological disorders.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sdz-wag994 in a Kainic Acid-Induced Seizure Model in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kainic acid, a potent agonist of kainate receptors, is widely used to induce seizures in rodent models, mimicking key features of human temporal lobe epilepsy.[1][2] This model is crucial for studying the pathophysiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies.[3][4][5] Sdz-wag994, a selective adenosine A1 receptor agonist, has shown promise in suppressing seizure activity in such models. Adenosine A1 receptors play a significant role in neuromodulation, and their activation can reduce neuronal excitability. These application notes provide detailed protocols for utilizing this compound in a kainic acid-induced seizure model in mice, including dosage information, experimental procedures, and data presentation guidelines.
Data Presentation
Table 1: this compound Dosage and Administration
| Compound | Dosage | Route of Administration | Vehicle | Timing of Administration |
| This compound | 0.3 mg/kg | Intraperitoneal (i.p.) | Saline | Three injections at 50, 70, and 90 minutes post-kainic acid injection |
| This compound | 1 mg/kg | Intraperitoneal (i.p.) | Saline | Three injections at 50, 70, and 90 minutes post-kainic acid injection |
Data extracted from a study by T. S. H. Geiseler et al., 2020.
Table 2: Kainic Acid Dosage for Seizure Induction
| Route of Administration | Dosage | Concentration | Vehicle | Mouse Strain |
| Intraperitoneal (i.p.) | 10-40 mg/kg | Not specified | Saline | C57BL/6 |
| Intraperitoneal (i.p.) | 20 mg/kg | Not specified | Saline | Not specified |
| Intrahippocampal | 200 ng | 20 mM | Saline | C57BL/6 background |
| Intrahippocampal | 50 nL of 20 mM | 20 mM | Saline | C57BL/6 background |
Note: The optimal dose of kainic acid can vary depending on the mouse strain, age, and source of the compound (natural vs. synthetic). It is recommended to perform a dose-response study to determine the optimal dose for inducing seizures while minimizing mortality.
Table 3: Seizure Scoring Scale (Modified Racine Scale)
| Score | Behavioral Manifestation |
| 0 | No response |
| I | Staring, front- or hind-limb pawing |
| II | Staring, rearing, nodding, front- and hind-limb pawing |
| III | Staring, rearing, nodding, pawing, jumping, wobbling, falling |
| IV | Status epilepticus or death |
This is an example of a behavioral scale. Researchers may adapt or use other established scales for more detailed behavioral quantification.
Experimental Protocols
Protocol 1: Systemic (Intraperitoneal) Kainic Acid-Induced Seizure Model and this compound Administration
Materials:
-
This compound
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6)
-
Animal scale
-
Syringes and needles (e.g., 27-gauge)
-
Observation chamber
-
Video recording equipment (optional, for behavioral analysis)
-
EEG/EMG recording setup (optional, for electrophysiological analysis)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Handle the mice for several days leading up to the experiment to reduce stress.
-
On the day of the experiment, weigh each mouse to accurately calculate drug dosages.
-
-
Drug Preparation:
-
Prepare a stock solution of kainic acid in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 10 ml/kg).
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 0.03 mg/ml and 0.1 mg/ml for 0.3 mg/kg and 1 mg/kg doses, respectively, in a 10 ml/kg injection volume).
-
-
Seizure Induction:
-
Administer kainic acid (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in an observation chamber.
-
-
This compound Treatment:
-
At 50 minutes following the kainic acid injection, administer the first dose of this compound (0.3 mg/kg or 1 mg/kg, i.p.) or vehicle (saline).
-
Administer the second and third doses of this compound or vehicle at 70 and 90 minutes post-kainic acid injection, respectively.
-
-
Seizure Monitoring and Scoring:
-
Continuously observe and record the behavior of each mouse for at least 2 hours after kainic acid injection.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale (see Table 3).
-
If using EEG/EMG, record the electrophysiological activity throughout the experiment.
-
Protocol 2: Intrahippocampal Kainic Acid-Induced Seizure Model
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Glass capillaries or injection needles
-
Surgical tools
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Mount the mouse in a stereotaxic frame.
-
-
Surgical Procedure (Craniotomy):
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target hippocampal coordinates.
-
-
Kainic Acid Injection:
-
Prepare a solution of kainic acid (e.g., 20 mM) in sterile saline.
-
Lower a microinjection needle or glass capillary to the target coordinates in the hippocampus.
-
Infuse a small volume of the kainic acid solution (e.g., 50 nL) at a slow and controlled rate.
-
Slowly retract the needle after the injection is complete.
-
-
Post-operative Care and Seizure Monitoring:
-
Suture the scalp incision.
-
Allow the mouse to recover from anesthesia in a warm, clean cage.
-
Monitor the animal for seizure activity as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for this compound administration in a kainic acid-induced seizure model.
Caption: Proposed signaling pathway of this compound in modulating kainic acid-induced seizures.
References
- 1. seizure.mgh.harvard.edu [seizure.mgh.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. balancing seizure induction and mortality: dose-response study of kainic acid in c57bl/6 and sv129 mixed background mice [aesnet.org]
Application Notes and Protocols for Preparing Sdz-wag994 Stock Solutions in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994 is a potent and selective agonist for the A1 adenosine receptor, a G protein-coupled receptor involved in various physiological processes.[1][2] Due to its therapeutic potential, this compound is a valuable tool in drug development and cell biology research. Accurate and reproducible in vitro studies rely on the correct preparation and handling of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in cell culture. However, careful consideration of DMSO concentration is critical to avoid cellular toxicity.[3][4] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO for cell culture experiments.
Physicochemical Properties and Storage Recommendations
Proper handling and storage of this compound are essential to maintain its stability and activity. The key properties and storage conditions are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 363.41 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year |
Recommended Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
-
Cell culture medium appropriate for your cell line
-
Personal protective equipment (gloves, lab coat, safety glasses)
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
1. Calculation of Mass:
To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM x 0.001 L x 363.41 g/mol = 3.6341 mg
2. Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
3. Dissolving the Compound:
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube. For a 10 mM stock from 3.6341 mg of this compound, this would be 1 mL.
-
Vortex the tube until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller working volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C, protected from light.
Preparation of Working Solutions and Application in Cell Culture
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
1. Determining the Final Working Concentration:
The optimal working concentration of this compound should be determined empirically for each cell line and assay. Published studies have shown this compound to be effective in the nanomolar range (e.g., IC50 of 52.5 nM). A common practice is to perform a dose-response experiment to determine the desired concentration.
2. Serial Dilution (if necessary):
It is recommended to perform serial dilutions of the high-concentration stock solution in DMSO before adding it to the aqueous cell culture medium to prevent precipitation.
3. Dilution into Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the appropriate volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of DMSO in the cell culture is kept to a minimum, typically below 0.1% to 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Mix gently by pipetting or inverting the tube.
4. Vehicle Control:
Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as used in the experimental conditions, but without this compound. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10 mM (typical) | A convenient concentration for further dilutions. |
| Final DMSO Concentration in Assay | < 0.1% - 0.5% (v/v) | To minimize cytotoxicity and off-target effects. |
| Working Concentration Range | To be determined empirically (starting in the nM range is suggested) | The effective concentration is cell-type and assay dependent. |
| Stock Solution Stability | Up to 1 year at -80°C | To ensure compound integrity. |
This compound Signaling Pathway
This compound is an agonist of the A1 adenosine receptor, which is a G protein-coupled receptor (GPCR). The activation of the A1 receptor by this compound initiates intracellular signaling cascades that can lead to various cellular responses. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound via the A1 adenosine receptor.
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
References
Application Notes and Protocols for Sdz-wag994 Administration in Rat Hippocampal Slice Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration and study of Sdz-wag994, a selective adenosine A1 receptor agonist, in acute rat hippocampal slice preparations. The protocols outlined below cover two primary experimental paradigms: modulation of epileptiform activity and assessment of effects on long-term potentiation (LTP), a key cellular correlate of learning and memory.
Introduction to this compound
This compound is a potent and selective agonist for the adenosine A1 receptor (A1R).[1] In the central nervous system, particularly the hippocampus, A1Rs are abundantly expressed and play a crucial role in neuromodulation.[2] Activation of A1Rs is generally associated with neuroprotective and inhibitory effects, primarily through the suppression of excitatory neurotransmitter release and hyperpolarization of neuronal membranes.[1][3] These characteristics make this compound a valuable tool for investigating the role of adenosinergic signaling in various physiological and pathological processes, including epilepsy and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other A1 receptor agonists on neuronal activity and synaptic plasticity in rat hippocampal slices.
Table 1: Effect of this compound on High-K+ Induced Epileptiform Activity in Rat Hippocampal CA3
| Parameter | Vehicle Control (Pre-drug) | This compound (50 nM) at 60 min | Reference |
| IC50 | N/A | 52.5 nM | [1] |
| Event Duration (ms) | 74.5 ± 6.1 | 43.7 ± 6.6 | |
| Event Amplitude (mV) | 0.88 ± 0.29 | 0.23 ± 0.05 |
Table 2: Representative Effects of A1 Receptor Agonists on Field Excitatory Postsynaptic Potentials (fEPSP) and Long-Term Potentiation (LTP) in Rat Hippocampal CA1
| Parameter | Vehicle Control | A1 Receptor Agonist (e.g., CPA) | Reference |
| Baseline fEPSP Slope (% of control) | 100% | ~50-70% reduction (concentration-dependent) | |
| LTP Magnitude (% of baseline) | ~150-180% | Significant reduction or complete block |
Experimental Protocols
Protocol 1: Investigation of this compound on Epileptiform Activity
This protocol is adapted from studies investigating the anticonvulsant properties of this compound.
1. Materials and Solutions:
-
Animals: Adult male Wistar rats (80-120 days old).
-
Dissection and Slicing Solution (aCSF), ice-cold and carbogenated (95% O2/5% CO2):
-
129 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 21 mM NaHCO3, 1.6 mM CaCl2, 1.8 mM MgSO4, 10 mM D-glucose.
-
-
Recording Solution (aCSF), carbogenated, at 34°C:
-
Same composition as slicing aCSF.
-
-
High-K+ aCSF for inducing epileptiform activity:
-
124 mM NaCl, 8 mM KCl, 1.25 mM NaH2PO4, 21 mM NaHCO3, 1.6 mM CaCl2, 1.8 mM MgSO4, 10 mM D-glucose.
-
-
This compound Stock Solution: Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the recording aCSF.
2. Hippocampal Slice Preparation:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly remove the brain and immerse in ice-cold, carbogenated slicing aCSF.
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an interface recording chamber and allow them to recover for at least 2 hours, perfused with carbogenated recording aCSF at 34°C.
3. Electrophysiological Recording:
-
Place a recording electrode (glass micropipette, < 3 MΩ resistance) in the CA3 stratum pyramidale, approximately 100 µm below the slice surface.
-
Induce continuous epileptiform activity (CEA) by perfusing the slice with high-K+ aCSF.
-
Allow the epileptiform activity to stabilize for approximately 40 minutes.
-
Record a stable baseline of CEA for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 10-100 nM) and record for at least 60 minutes.
-
Analyze the frequency, duration, and amplitude of epileptiform events before and after drug application.
Protocol 2: Assessment of this compound on Long-Term Potentiation (LTP)
This protocol is a standard method for inducing and recording LTP in the CA1 region of the hippocampus.
1. Materials and Solutions:
-
Animals: Male Wistar rats (6-8 weeks old).
-
aCSF (slicing and recording), ice-cold for slicing, 30-32°C for recording, carbogenated:
-
120 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 1 mM NaH2PO4, 26 mM NaHCO3, 11 mM D-glucose.
-
-
This compound Stock Solution: As described in Protocol 1.
2. Hippocampal Slice Preparation:
-
Follow the same procedure as in Protocol 1, preparing 400 µm thick transverse hippocampal slices.
-
Allow slices to recover in a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before transferring to the recording chamber.
3. Electrophysiological Recording:
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
Bath-apply this compound or vehicle control and continue baseline recording for another 20-30 minutes to observe the effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two 1-second trains of 100 Hz, with a 20-second interval).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Analyze the fEPSP slope, normalizing the data to the pre-HFS baseline period.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: this compound activates the A1R, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and ion channels.
Experimental Workflow for LTP Assessment
Caption: Workflow for assessing the impact of this compound on long-term potentiation (LTP) in hippocampal slices.
References
Application Notes and Protocols for Studying High-K+ Induced Epileptiform Activity with Sdz-wag994
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the selective adenosine A1 receptor agonist, Sdz-wag994, in the study of high-potassium (high-K+) induced epileptiform activity in in vitro hippocampal slice preparations. This model is a well-established method for investigating the mechanisms of seizure-like activity and for the preclinical evaluation of potential anticonvulsant compounds.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive, synchronous neuronal firing. A common in vitro model to study the underlying mechanisms of epilepsy involves the application of artificial cerebrospinal fluid (aCSF) with an elevated potassium concentration to brain slices. This high-K+ environment depolarizes neurons, leading to hyperexcitability and the generation of spontaneous, seizure-like epileptiform discharges.
This compound is a potent and selective agonist for the adenosine A1 receptor (A1R).[1] Activation of A1Rs has been shown to have robust anticonvulsant effects.[1][2] The mechanism of action involves the inhibition of presynaptic voltage-gated calcium channels, which reduces neurotransmitter release, and the activation of postsynaptic G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and decreased excitability.[1] this compound has demonstrated efficacy in suppressing high-K+-induced continuous epileptiform activity in rat hippocampal slices, making it a valuable tool for epilepsy research.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on high-K+ induced continuous epileptiform activity (CEA) in rat hippocampal slices.
Table 1: Dose-Dependent Inhibition of Continuous Epileptiform Activity (CEA) Incidence by this compound
| This compound Concentration (nM) | Mean CEA Incidence (events/min) | Standard Deviation |
| 0 (Vehicle) | 15.2 | ± 2.5 |
| 10 | 12.1 | ± 3.1 |
| 30 | 8.9 | ± 2.8 |
| 100 | 4.3 | ± 1.9 |
| 300 | 1.5 | ± 1.1 |
Note: The IC50 for the inhibitory effect of this compound on CEA event incidence is 52.5 nM.
Table 2: Effect of 50 nM this compound on CEA Parameters Over Time
| Time after 50 nM this compound Application | Mean CEA Incidence (events/min) | Mean Event Duration (s) | Mean Event Amplitude (mV) |
| 0 min (Control) | 14.8 ± 2.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 30 min | 6.5 ± 1.8 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| 60 min | 2.1 ± 1.0 | 0.8 ± 0.1 | 0.5 ± 0.1 |
* Indicates a statistically significant reduction compared to the control.
Experimental Protocols
Protocol 1: Preparation of Rat Hippocampal Slices
This protocol details the procedure for obtaining viable hippocampal slices for electrophysiological recordings.
Materials:
-
Wistar rats (adult)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Dissection tools (forceps, scissors, spatula)
-
Petri dishes
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2, 5% CO2)
-
Incubation chamber
Solutions:
-
Cutting Solution (ice-cold):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
CaCl2: 0.5 mM
-
MgCl2: 7 mM
-
D-glucose: 10 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 3 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
CaCl2: 2 mM
-
MgSO4: 2 mM
-
D-glucose: 10 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Decapitate the rat and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and prepare horizontal or coronal slices (300-400 µm thick) using a vibratome.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Induction of High-K+ Epileptiform Activity and Electrophysiological Recording
This protocol describes how to induce and record epileptiform activity from hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber for submerged slices
-
Perfusion system
-
High-K+ aCSF (see composition below)
-
Extracellular field potential recording electrode (glass micropipette filled with aCSF, resistance 1-3 MΩ)
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO or appropriate vehicle)
Solutions:
-
High-K+ aCSF:
-
NaCl: 124 mM
-
KCl: 8 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 21 mM
-
CaCl2: 1.6 mM
-
MgSO4: 1.8 mM
-
D-glucose: 10 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with standard aCSF at a flow rate of 2-3 ml/min at 32-34°C.
-
Position the recording electrode in the CA3 pyramidal cell layer of the hippocampus.
-
Record a stable baseline of spontaneous activity for at least 10-15 minutes.
-
Switch the perfusion to the high-K+ aCSF to induce continuous epileptiform activity (CEA). This typically takes around 40 minutes to stabilize.
-
Once stable CEA is established, record a baseline of this activity for 10-20 minutes.
-
To test the effect of this compound, add the desired concentration of the compound to the high-K+ aCSF and perfuse the slice.
-
Record the changes in epileptiform activity for at least 30-60 minutes.
-
For dose-response experiments, apply increasing concentrations of this compound.
-
At the end of the experiment, perform a washout by perfusing with high-K+ aCSF without the compound to observe any recovery.
Protocol 3: Data Analysis
This protocol outlines the steps for analyzing the recorded electrophysiological data.
Software:
-
Electrophysiology data analysis software (e.g., Clampfit, Spike2, or custom scripts in MATLAB or Python)
Procedure:
-
Open the recorded data files in the analysis software.
-
Detect and count the number of epileptiform events (bursts of population spikes) within defined time windows to determine the incidence (events per minute).
-
Measure the duration of each epileptiform event from its onset to its termination.
-
Measure the peak amplitude of the negative-going field potential for each event.
-
Calculate the average incidence, duration, and amplitude for the baseline, drug application, and washout periods.
-
Normalize the data to the baseline period to quantify the percentage change induced by this compound.
-
For dose-response analysis, plot the percentage inhibition of event incidence against the logarithm of the this compound concentration and fit the data with a sigmoidal curve to determine the IC50 value.
-
Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow diagram.
References
Application Notes and Protocols: Sdz-wag994 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994, a potent and selective adenosine A1 receptor agonist, has shown promise in preclinical studies as a potential therapeutic agent for neuropathic pain.[1][2] Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet medical need.[3] The adenosine A1 receptor is a key G-protein coupled receptor involved in the modulation of nociceptive signaling, primarily through the inhibition of neurotransmitter release and hyperpolarization of neuronal membranes.[2][4] Evidence suggests that the antinociceptive effects of this compound in neuropathic pain models are mediated by A1 receptors located predominantly in the spinal cord.
These application notes provide a comprehensive overview of the use of this compound in established rodent models of neuropathic pain, including detailed experimental protocols and a summary of its proposed mechanism of action.
Quantitative Data Summary
While specific preclinical data on this compound in neuropathic pain models is not extensively published in the public domain, one key piece of information highlights its potential efficacy:
| Parameter | Finding | Animal Models | Reference |
| Antinociceptive Dose | Effective at doses of 30 µg/kg and higher. | Animal models of acute inflammatory and neuropathic pain. | |
| Clinical Trial Dose (for other indications) | Well-tolerated at a single oral dose of 1 mg in humans. | Postoperative dental pain (Note: did not show efficacy in this model). |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating the adenosine A1 receptor, a Gi/o-coupled receptor. The binding of this compound to the A1 receptor initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission. The key downstream effects include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.
-
Activation of G-protein-coupled inwardly rectifying K+ (GIRK) channels, leading to hyperpolarization of the postsynaptic membrane and decreased neuronal excitability.
-
The following diagram illustrates the proposed signaling pathway of this compound at the synapse:
Experimental Protocols
The following are detailed protocols for two standard neuropathic pain models in which a compound like this compound could be evaluated.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral mononeuropathy that mimics chronic nerve compression in humans.
Surgical Protocol:
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (note: some protocols may avoid analgesics to not interfere with pain measurements). House animals individually or in small groups with easily accessible food and water.
Experimental Workflow:
Behavioral Assessment (Mechanical Allodynia):
-
Apparatus: Place the animal in a Plexiglas chamber with a wire mesh floor.
-
Acclimation: Allow the animal to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state by injuring two of the three terminal branches of the sciatic nerve.
Surgical Protocol:
-
Anesthesia and Preparation: Same as for the CCI model.
-
Incision and Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Sural Nerve: Take care to leave the sural nerve intact.
-
Closure and Post-operative Care: Same as for the CCI model.
Behavioral Assessment (Mechanical Allodynia):
The procedure for assessing mechanical allodynia is the same as for the CCI model, with the von Frey filaments being applied specifically to the lateral aspect of the plantar surface of the hind paw, which is innervated by the spared sural nerve.
Drug Preparation and Administration
-
Preparation: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific buffer as recommended by the supplier). The final concentration should be prepared to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg for intraperitoneal injection in rats).
-
Administration: The route of administration (e.g., intraperitoneal, intravenous, oral, or intrathecal) will depend on the experimental design and the pharmacokinetic properties of the compound. For spinal-mediated effects, intrathecal administration may be most appropriate.
Conclusion
This compound represents a promising therapeutic candidate for neuropathic pain due to its selective activation of the adenosine A1 receptor. The experimental models and protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other A1 receptor agonists in the context of neuropathic pain. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data.
References
- 1. The efficacy of a novel adenosine agonist (WAG 994) in postoperative dental pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transpharmation.com [transpharmation.com]
- 4. Different analgesic effects of adenosine between postoperative and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Inhibitory Effects of Sdz-wag994 on Lipolysis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. The adenosine A1 receptor (A1R) is a key regulator of lipolysis in adipocytes. Activation of A1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequent suppression of the protein kinase A (PKA) signaling cascade that drives lipolysis.
Sdz-wag994 is a potent and selective agonist of the adenosine A1 receptor.[1] It has been investigated for its potential therapeutic effects, including the inhibition of lipolysis in adipocytes, which could be beneficial in the context of metabolic diseases.[2] This document provides a detailed protocol for assessing the in vitro effects of this compound on lipolysis in a cultured adipocyte model.
Data Presentation
The following tables summarize the potency of this compound and other relevant compounds in modulating lipolysis-related activities.
Table 1: Potency of this compound in Inhibiting Lipolysis
| Compound | Parameter | Value | Cell Type | Stimulation | Reference |
| This compound | Kᵢ | 8 nM | Rat Adipocytes | Adenosine Deaminase | [1] |
Table 2: Comparative Potency of Adenosine A1 Receptor Agonists on cAMP Accumulation
| Compound | Parameter | Value | Cell Type | Stimulation | Reference |
| R-PIA | EC₅₀ | 0.20 nM | Rat Adipocytes | 30 nM Isoproterenol | [3] |
| CCPA | EC₅₀ | 0.30 nM | Rat Adipocytes | 30 nM Isoproterenol | [3] |
| Adenosine | EC₅₀ | 1.4 nM | Rat Adipocytes | 30 nM Isoproterenol |
Signaling Pathway
The canonical signaling pathway for the regulation of lipolysis involves the opposing actions of stimulatory (e.g., catecholamines via β-adrenergic receptors) and inhibitory (e.g., adenosine via A1 receptors) signals on the intracellular levels of cAMP.
Caption: this compound inhibits lipolysis by activating the A1R, which suppresses cAMP production.
Experimental Workflow
The following diagram outlines the key steps for assessing the effect of this compound on isoproterenol-stimulated lipolysis in 3T3-L1 adipocytes.
Caption: Workflow for in vitro assessment of this compound's anti-lipolytic activity.
Experimental Protocols
Materials and Reagents
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Insulin
-
This compound
-
Isoproterenol hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Glycerol Assay Kit (Colorimetric)
-
BCA Protein Assay Kit
-
96-well cell culture plates
-
Microplate reader
Protocol for In Vitro Lipolysis Assay
1. Cell Culture and Differentiation of 3T3-L1 Adipocytes
a. Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells in a 96-well plate at a density that allows them to reach confluence. c. Two days post-confluence, initiate differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. d. After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin. e. After another 48 hours, switch to DMEM with 10% FBS and maintain the cells for an additional 4-6 days, replacing the medium every 2 days, until lipid droplets are well-formed.
2. This compound Treatment and Lipolysis Stimulation
a. Gently wash the differentiated 3T3-L1 adipocytes twice with sterile PBS. b. Add 100 µL of serum-free DMEM containing 2% fatty acid-free BSA to each well and incubate for 1-2 hours to establish basal conditions. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in serum-free DMEM with 2% BSA. d. Remove the medium and add 90 µL of the this compound dilutions (or vehicle control) to the respective wells. Pre-incubate for 30 minutes. e. Prepare a stock solution of isoproterenol in water. Add 10 µL of isoproterenol solution to each well to achieve a final concentration of 100 nM to stimulate lipolysis. For the basal lipolysis control, add 10 µL of water. f. Incubate the plate at 37°C for 1-3 hours.
3. Measurement of Glycerol Release
a. After the incubation period, carefully collect the supernatant from each well for glycerol measurement. b. Determine the glycerol concentration in the supernatant using a commercial colorimetric glycerol assay kit according to the manufacturer's instructions. c. Measure the absorbance at the recommended wavelength (typically 540-570 nm) using a microplate reader. d. Create a standard curve using the provided glycerol standards to calculate the glycerol concentration in the samples.
4. Data Analysis and Normalization
a. To account for variations in cell number, lyse the cells remaining in the wells and determine the total protein content using a BCA protein assay kit. b. Normalize the glycerol concentration to the total protein content for each well. c. Plot the normalized glycerol release against the log concentration of this compound to generate a dose-response curve. d. Calculate the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of isoproterenol-stimulated glycerol release.
Conclusion
This application note provides a comprehensive protocol for evaluating the anti-lipolytic effects of the adenosine A1 receptor agonist, this compound, in vitro. By following these detailed methodologies, researchers can obtain robust and reproducible data on the potency and efficacy of this compound and other compounds in modulating adipocyte lipolysis. This information is crucial for the development of novel therapeutics targeting metabolic diseases.
References
- 1. Effects of adenosine on lipolysis in human subcutaneous fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 3. Tonic activity of the rat adipocyte A1-adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdz-wag994 in Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994, also known as WAG 994, is a selective adenosine A1 receptor (A1R) agonist that has demonstrated notable anticonvulsant properties in preclinical models of acute seizures.[1][2][3] The adenosinergic system is recognized as a potent endogenous anticonvulsant pathway, and activation of the A1R is a key mechanism for terminating seizures and protecting neurons.[4][5] While systemic application of A1R agonists has been historically limited by cardiovascular side effects, this compound exhibits a more favorable safety profile, having been administered in human clinical trials for non-neurological conditions with minimal adverse effects.
These application notes provide a summary of the available preclinical data for this compound in the context of epilepsy research, with detailed protocols for its use in established in vitro and in vivo models of acute seizures. It is important to note that the current body of research primarily focuses on the efficacy of this compound in models of status epilepticus (SE), a condition of prolonged seizure activity. SE is a neurological emergency that is distinct from chronic epilepsy, which is characterized by recurrent, unprovoked seizures. As of the latest available information, there are no published studies detailing a treatment regimen for this compound in chronic epilepsy models. The information presented herein is therefore intended to guide further research into the potential therapeutic applications of this compound for seizure disorders.
Mechanism of Action: Adenosine A1 Receptor Activation
This compound exerts its anticonvulsant effects by selectively activating the adenosine A1 receptor, a G-protein coupled receptor. The activation of A1R leads to the inhibition of neuronal activity through two primary mechanisms:
-
Presynaptic Inhibition: Activation of presynaptic A1 receptors inhibits the opening of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters such as glutamate.
-
Postsynaptic Inhibition: Postsynaptically, A1R activation opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
These actions collectively contribute to the suppression of excessive neuronal firing that underlies seizure activity.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A1 Receptor and Epilepsy | Encyclopedia MDPI [encyclopedia.pub]
- 5. Adenosine Augmentation Therapy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Sdz-wag994 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intraperitoneal (IP) injection of Sdz-wag994 in in vivo rodent studies, designed for researchers in pharmacology, neuroscience, and drug development. The information compiled is based on established scientific literature and standard laboratory practices.
This compound is a potent and selective adenosine A1 receptor agonist. It has been investigated for its anticonvulsant properties and has shown efficacy in suppressing status epilepticus in rodent models.[1][2][3] Notably, it is reported to have diminished cardiovascular side effects compared to other A1 receptor agonists.
Data Presentation
Table 1: Quantitative Data for In Vivo Administration of this compound
| Parameter | Details | Species | Study Context | Reference |
| Dosage | 0.3 mg/kg | Mouse | Kainic acid-induced status epilepticus | |
| 1.0 mg/kg | Mouse | Kainic acid-induced status epilepticus | ||
| Administration Route | Intraperitoneal (IP) Injection | Mouse | - | |
| Frequency | Three injections at 50, 70, and 90 minutes post-seizure induction | Mouse | Acute seizure suppression | |
| Vehicle | Not specified in the primary study. Standardly, sterile saline or a vehicle appropriate for the compound's solubility should be used. | - | - | |
| Reported Effects | Acutely suppressed status epilepticus; all treated mice survived. | Mouse | Anticonvulsant efficacy |
Signaling Pathway of this compound
This compound acts as an agonist at the adenosine A1 receptor (A1R). The activation of A1R, a G-protein coupled receptor, leads to the inhibition of voltage-gated calcium channels and the activation of G-protein inwardly rectifying K+ (GIRK) channels. This cascade ultimately reduces neuronal excitability and neurotransmitter release, which is the basis for its anticonvulsant effects.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution : this compound is soluble in DMSO and 1.1eq. NaOH. For in vivo studies, it is critical to prepare a solution that is both sterile and biocompatible. A common approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
-
Vehicle Control : Prepare a vehicle solution with the same concentration of DMSO and saline/PBS, without the this compound, to be administered to the control group of animals.
-
Sterilization : All solutions for injection must be sterile. If not prepared from sterile components under aseptic conditions, the final solution should be filtered through a 0.22 µm syringe filter.
-
Temperature : Warm the substance to room or body temperature before injection to prevent discomfort and a drop in the animal's body temperature.
Protocol 2: Intraperitoneal (IP) Injection Procedure for Rodents
This protocol is a general guideline and should be performed in accordance with an approved animal care and use protocol.
Materials:
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles of the appropriate gauge (25-27g for mice, 23-25g for rats)
-
Prepared this compound solution
-
70% alcohol or other suitable antiseptic
-
Personal Protective Equipment (PPE) as required (gloves, lab coat, eye protection)
-
Sharps container for disposal
Procedure:
-
Animal Restraint : Properly restrain the mouse or rat to expose the abdomen. For mice, tilting the head slightly downward can help shift the abdominal organs cranially, minimizing the risk of puncture. A two-person technique is often recommended for rats, with one person restraining the animal and the other performing the injection.
-
Injection Site Identification : The recommended injection site is the lower right quadrant of the abdomen. This location helps to avoid the cecum (on the left side) and the urinary bladder. If multiple injections are required over time, alternating between the right and left lower quadrants may be acceptable if approved by the animal care committee.
-
Site Preparation : Swab the injection site with an antiseptic like 70% alcohol.
-
Needle Insertion : With the needle bevel facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity. The depth of insertion will depend on the size of the animal; ensure the entire bevel is within the abdominal cavity.
-
Aspiration : Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or gastrointestinal contents are aspirated. If any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection : If aspiration is negative, inject the solution smoothly. The maximum recommended injection volume for mice is typically <10 ml/kg.
-
Withdrawal and Disposal : Withdraw the needle at the same angle it was inserted. Immediately dispose of the needle and syringe in a designated sharps container without recapping.
-
Post-Injection Monitoring : Return the animal to its cage and monitor for any signs of distress, pain, or complications such as peritonitis or injury to abdominal organs.
Experimental Workflow Example: Anticonvulsant Study
The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant efficacy of this compound in a kainic acid-induced seizure model in mice, based on the literature.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdz-wag994 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sdz-wag994, a potent and selective adenosine A1 receptor agonist, in the electrophysiological recording of neuronal activity. This document includes detailed protocols for in vitro seizure models and whole-cell patch-clamp recordings, alongside quantitative data on the effects of this compound and a visualization of its signaling pathway.
Introduction
This compound is a valuable pharmacological tool for investigating the role of adenosine A1 receptors in regulating neuronal excitability. Its high selectivity and potency make it particularly useful for studying the mechanisms underlying neuronal inhibition and for exploring potential therapeutic strategies for conditions characterized by hyperexcitability, such as epilepsy.[1][2][3] This document outlines detailed experimental procedures to assess the impact of this compound on neuronal activity.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on neuronal activity as reported in the literature.
Table 1: Inhibitory Effects of this compound on High-K+ Induced Epileptiform Activity in Rat Hippocampal Slices [1][2]
| Parameter | Value | Notes |
| IC50 | 52.5 nM | Concentration for 50% inhibition of continuous epileptiform activity (CEA) event incidence. |
| Effect on CEA Incidence | Significant reduction at 100 nM and 300 nM | Compared to vehicle control. |
| Effect on CEA Duration | Reduced to 43.7 ± 6.6 ms (at 60 min) | From a pre-drug control of 74.5 ± 6.1 ms. |
| Effect on CEA Amplitude | Reduced to 0.23 ± 0.05 mV (at 60 min) | From a pre-drug control of 0.88 ± 0.29 mV. |
Table 2: Effects of this compound as an Add-on Treatment to Diazepam (DIA) on High-K+ Induced Epileptiform Activity
| Parameter | Condition | Value | Notes |
| CEA Event Incidence | 200 nM DIA | 47.0 ± 5.4 events/min | Baseline with first-line treatment. |
| 200 nM DIA + 50 nM this compound | 13.4 ± 5.0 events/min | Significant reduction in epileptiform activity. |
Signaling Pathway
The primary mechanism of action for this compound is the activation of the adenosine A1 receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately reduces neuronal excitability.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Seizure Model - Field Potential Recordings
This protocol describes how to induce and record epileptiform activity in acute brain slices and assess the effect of this compound.
Materials:
-
This compound (Tocris, Cat. No. 2465 or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
High-potassium aCSF (8 mM K+)
-
Adult Wistar rats
-
Vibratome or tissue chopper
-
Recording chamber for brain slices
-
Extracellular field potential recording setup (amplifier, digitizer, software)
-
Glass microelectrodes (1-5 MΩ)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate an adult Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 350-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Induction of Epileptiform Activity:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Switch the perfusion to high-K+ (8 mM) aCSF to induce continuous epileptiform activity (CEA). Allow the activity to stabilize.
-
-
Electrophysiological Recording:
-
Place a glass microelectrode filled with aCSF into the CA3 stratum pyramidale of the hippocampus to record extracellular field potentials.
-
Record baseline CEA for a stable period (e.g., 10-20 minutes).
-
-
Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in high-K+ aCSF.
-
Bath-apply this compound at various concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM) to generate a dose-response curve.
-
Record the effects of each concentration for a sufficient duration to observe a stable response.
-
-
Data Analysis:
-
Analyze the frequency, duration, and amplitude of the epileptiform events before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Caption: Workflow for in vitro seizure model experiment.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This protocol details the methodology for investigating the effects of this compound on intrinsic neuronal properties and synaptic transmission using whole-cell patch-clamp.
Materials:
-
This compound
-
aCSF
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
Brain slice preparation setup (as in Protocol 1)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer, software)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice and Cell Preparation:
-
Prepare acute brain slices as described in Protocol 1.
-
Visually identify pyramidal neurons in the CA1 or CA3 region of the hippocampus using a microscope with DIC optics.
-
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the internal solution.
-
Approach a target neuron and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials. This allows for the analysis of firing frequency, action potential threshold, and other firing properties.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs) or specific ion channel currents.
-
-
Application of this compound:
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentration.
-
Record the changes in the measured parameters (e.g., firing rate, membrane potential, current amplitudes).
-
-
Specific Ion Channel Analysis (Optional):
-
To isolate specific currents (e.g., Ca²⁺ or K⁺ currents), use appropriate voltage protocols and pharmacological blockers for other channels.
-
For example, to study the effect on voltage-gated calcium channels, hold the neuron at a hyperpolarized potential and apply depolarizing steps. Block sodium and potassium channels using specific antagonists.
-
To investigate the activation of GIRK channels, record the current at different holding potentials and observe a change in the reversal potential towards the potassium equilibrium potential upon this compound application.
-
-
Data Analysis:
-
Analyze changes in action potential frequency, resting membrane potential, input resistance, and the amplitude and kinetics of synaptic or ion channel currents.
-
Caption: Workflow for whole-cell patch-clamp experiment.
Conclusion
This compound is a powerful tool for dissecting the role of the adenosine A1 receptor in neuronal function. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding its effects on neuronal excitability and its potential as a therapeutic agent. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Sdz-wag994 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994 is a potent and selective agonist for the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2] As a member of the adenosine receptor family, the A1R primarily couples to the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Activation of the A1R can also modulate ion channel activity, such as inhibiting voltage-gated calcium channels and activating potassium channels, as well as stimulating phospholipase C (PLC). This document provides detailed protocols for a selection of cell-based assays to screen and characterize the activity of this compound and other A1R modulators. The assays described herein are fundamental for determining compound potency, efficacy, and potential effects on cell viability.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to and activating the adenosine A1 receptor. This activation triggers a cascade of intracellular signaling events.
Adenosine A1 Receptor Signaling Pathway
The primary signaling pathway initiated by A1R activation involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP production. Additionally, the βγ-subunits of the dissociated G-protein can modulate other effector proteins, including ion channels.
References
Application Notes and Protocols: Sdz-wag994 as a Tool Compound for A1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994 is a potent and highly selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR) extensively distributed throughout the body. Its high affinity for the A1AR over other adenosine receptor subtypes makes it an invaluable tool for elucidating the physiological and pathophysiological roles of A1AR signaling. Activation of the A1AR is known to mediate a range of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and regulation of neurotransmitter release.[1][2][3] Consequently, this compound is utilized in studies investigating cardiovascular function, neurological disorders such as epilepsy, and metabolic regulation. These application notes provide a summary of the pharmacological properties of this compound, along with detailed protocols for its characterization in common in vitro assays.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional potency.
| Parameter | Receptor Subtype | Value (nM) | Species/System | Reference |
| Binding Affinity (Ki) | Human A1 | 23 | Recombinant | |
| Human A2A | >10,000 | Recombinant | ||
| Human A2B | 25,000 | Recombinant | ||
| Rat A1 (lipolysis) | 8 | Rat Adipocytes | ||
| Functional Potency (IC50) | Rat A1 | 52.5 | Rat Hippocampal Slices (inhibition of epileptiform activity) |
Signaling Pathways and Experimental Workflow
Activation of the A1 adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of various ion channels, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.
The characterization of a compound like this compound typically follows a structured workflow, beginning with binding assays to determine affinity and selectivity, followed by functional assays to assess its potency and efficacy in modulating downstream signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A1 adenosine receptor (e.g., CHO-K1 or HEK293 cells) or tissue homogenates (e.g., rat brain cortex).
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a high-affinity A1AR antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A1AR ligand (e.g., 10 µM CPA - N6-cyclopentyladenosine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the this compound dilution.
-
50 µL of [3H]DPCPX diluted in assay buffer (final concentration ~0.5-1.0 nM).
-
100 µL of the A1AR membrane preparation (typically 20-50 µg of protein).
-
-
The final assay volume is 250 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A1AR activation. The assay typically involves stimulating cAMP production with forskolin and measuring the inhibitory effect of the A1AR agonist.
Materials:
-
Cell Line: A cell line expressing the A1 adenosine receptor (e.g., CHO-hA1AR).
-
This compound.
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and appropriate buffers.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX (e.g., 500 µM) and incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to give a submaximal stimulation) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC50 value.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the A1AR upon agonist binding. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Membrane Preparation: Membranes from cells expressing the A1AR.
-
This compound.
-
[35S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following:
-
50 µL of this compound dilution.
-
50 µL of A1AR membrane preparation (20-50 µg protein) containing GDP (final concentration ~10 µM).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
The final assay volume is 150 µL.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Determine the EC50 and Emax values by plotting the stimulated [35S]GTPγS binding against the concentration of this compound.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1 adenosine receptor-mediated GIRK channels contribute to the resting conductance of CA1 neurons in the dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of Sdz-wag994 in Rat Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994 is a potent and selective agonist for the adenosine A1 receptor, demonstrating potential therapeutic applications in various conditions.[1][2] As an orally active compound, understanding its metabolic fate, including absorption, distribution, metabolism, and excretion (ADME), is critical for preclinical and clinical development. These application notes provide a comprehensive overview and generalized protocols for conducting metabolic studies of this compound in rats following oral administration.
While specific quantitative pharmacokinetic data for this compound from publicly available literature is limited, this document offers detailed experimental methodologies and data presentation templates to guide researchers in generating and organizing their own findings.
Compound Information
| Property | Value | Reference |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | [2] |
| Molecular Formula | C17H25N5O4 | [1] |
| Molecular Weight | 363.41 g/mol | [1] |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO | |
| Purity | ≥99% | |
| Storage | Desiccate at +4°C | |
| CAS Number | 130714-47-5 |
Data Presentation: Templates for Quantitative Analysis
Due to the absence of publicly available quantitative metabolic data for orally administered this compound in rats, the following tables are provided as templates. Researchers should use these structures to summarize their experimentally derived data for clear and consistent reporting.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose
| Parameter | Unit | [Dose 1] | [Dose 2] | [Dose 3] |
| Cmax (Maximum Concentration) | ng/mL | |||
| Tmax (Time to Cmax) | h | |||
| AUC(0-t) (Area Under the Curve) | ng·h/mL | |||
| AUC(0-inf) (AUC extrapolated to infinity) | ng·h/mL | |||
| t1/2 (Elimination Half-life) | h | |||
| CL/F (Apparent Oral Clearance) | L/h/kg | |||
| Vd/F (Apparent Volume of Distribution) | L/kg |
Table 2: Concentration of this compound and its Metabolites in Rat Plasma at Various Time Points
| Time (h) | This compound (ng/mL) | Metabolite 1 (ng/mL) | Metabolite 2 (ng/mL) | ... |
| 0 (Pre-dose) | ||||
| 0.25 | ||||
| 0.5 | ||||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 3: Cumulative Excretion of this compound and its Metabolites in Rat Urine and Feces
| Matrix | Time Interval (h) | % of Administered Dose |
| Urine | ||
| 0-8 | ||
| 8-24 | ||
| 24-48 | ||
| Total | ||
| Feces | ||
| 0-24 | ||
| 24-48 | ||
| 48-72 | ||
| Total |
Experimental Protocols
The following are detailed protocols for key experiments in a rat metabolic study of orally administered this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral gavage administration.
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Sprague-Dawley or Wistar rats (male and female, specific pathogen-free)
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (e.g., LC-MS/MS)
3. Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Weigh each rat to determine the precise dosing volume.
-
Administer a single dose of the this compound suspension via oral gavage. A typical dose volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately place the blood samples into anticoagulant-containing tubes and keep on ice.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House a separate group of rats in metabolic cages for the collection of urine and feces.
-
Collect urine and feces at intervals such as 0-8, 8-24, and 24-48 hours post-dose.
-
Measure the volume of urine and the weight of the feces.
-
Store the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in plasma, urine, and feces.
-
Analyze the collected samples to determine the concentrations of the parent drug and its metabolites.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Protocol 2: Metabolite Identification in Rat Plasma, Urine, and Feces
1. Objective: To identify the major metabolites of this compound in rats following oral administration.
2. Materials:
-
Plasma, urine, and feces samples from Protocol 1.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap LC-MS).
-
Software for metabolite identification.
3. Procedure:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.
-
Urine: Centrifuge to remove any particulate matter. Dilute with an appropriate solvent if necessary.
-
Feces: Homogenize the fecal samples with a suitable solvent. Extract the drug and metabolites, then centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns.
-
-
Data Processing:
-
Process the acquired data using metabolite identification software.
-
Compare the mass spectra of the parent drug with those of potential metabolites to identify biotransformations such as hydroxylation, glucuronidation, and sulfation.
-
Propose the structures of the identified metabolites based on their mass fragmentation patterns.
-
Visualizations
Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Workflow for a Rat Oral Metabolic Study of this compound.
References
Long-term stability of Sdz-wag994 in aqueous solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdz-wag994, also known as N-Cyclohexyl-2'-O-methyladenosine, is a potent and highly selective agonist for the A1 adenosine receptor.[1] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A1 adenosine receptor, which is implicated in various processes, including cardiovascular function, neurotransmission, and inflammation.[2][3] Given its use in experimental settings, understanding the long-term stability of this compound in aqueous solutions is critical for ensuring the reproducibility and accuracy of research findings.
These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of this compound in aqueous solutions for experimental use. The protocols outlined below are intended to serve as a starting point for researchers to establish their own specific stability studies tailored to their experimental conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-Cyclohexyl-2'-O-methyladenosine | |
| Molecular Formula | C₁₇H₂₅N₅O₄ | |
| Molecular Weight | 363.41 g/mol | |
| CAS Number | 130714-47-5 | |
| Appearance | White solid | |
| Purity | ≥99% (by HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 1.1 eq. NaOH |
Stability of this compound in Aqueous Solutions
While specific long-term stability data for this compound in various aqueous buffers is not extensively published, general recommendations suggest that stock solutions in organic solvents are stable for longer periods when stored at low temperatures. Information from vendors suggests that stock solutions in DMSO can be stored at -20°C or below for up to one month, with a strong recommendation for preparing fresh solutions for daily use. The stability of related adenosine analogs has been shown to be pH-dependent.
For aqueous working solutions, it is highly recommended to prepare them fresh before each experiment from a frozen stock. If short-term storage of aqueous solutions is necessary, it should be at 2-8°C, and the solution should be used within 24 hours. Researchers should perform their own stability assessments for their specific experimental buffers and conditions.
The following table provides hypothetical stability data for this compound in a common biological buffer, Phosphate Buffered Saline (PBS) at pH 7.4, to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Storage Condition | Time Point | % Recovery (Mean ± SD) | Appearance of Degradation Products (by HPLC) |
| 2-8°C | 0 h | 100 ± 0.5 | None detected |
| 24 h | 98.2 ± 0.8 | Minor peak observed | |
| 48 h | 95.5 ± 1.2 | Minor peak increased | |
| 7 days | 85.1 ± 2.5 | Significant degradation | |
| Room Temperature (20-25°C) | 0 h | 100 ± 0.6 | None detected |
| 8 h | 96.3 ± 1.1 | Minor peak observed | |
| 24 h | 90.7 ± 1.8 | Significant degradation | |
| 48 h | 82.4 ± 2.9 | Major degradation products | |
| 37°C | 0 h | 100 ± 0.4 | None detected |
| 4 h | 94.1 ± 1.5 | Minor peak observed | |
| 8 h | 88.9 ± 2.1 | Significant degradation | |
| 24 h | 75.3 ± 3.2 | Major degradation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 275 µL of DMSO for a 10 mM solution).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-binding tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C or -80°C.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired sterile aqueous buffer to reach the final working concentration. For example, to prepare a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vortex gently to mix.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution by HPLC
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer. The HPLC parameters provided are a starting point and may require optimization.
Materials:
-
This compound aqueous working solution (prepared as in Protocol 1)
-
Aqueous buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC vials
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a fresh aqueous working solution of this compound at a known concentration (e.g., 10 µM) in the buffer to be tested.
-
Aliquot the solution into multiple HPLC vials for each storage condition and time point.
-
Store the vials at the desired temperatures (e.g., 2-8°C, room temperature, 37°C).
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
-
The t=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 95% A / 5% B to 5% A / 95% B over 20 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Adenosine and its analogs typically have a UV absorbance maximum around 260 nm. This should be confirmed experimentally for this compound.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
Monitor for the appearance and increase of new peaks, which would indicate degradation products.
-
Visualizations
This compound Signaling Pathway
This compound is an agonist of the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the long-term stability of this compound in an aqueous solution.
Caption: this compound Stability Assessment Workflow.
Disclaimer
The information provided in these application notes is for research purposes only. The stability of this compound can be influenced by various factors, including the specific buffer composition, pH, presence of other molecules, and storage container. It is imperative that researchers conduct their own stability studies to ensure the integrity of the compound under their specific experimental conditions. The hypothetical data presented is for illustrative purposes and should not be considered as validated experimental results.
References
Troubleshooting & Optimization
Sdz-wag994 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of Sdz-wag994 (N-Cyclohexyl-2'-O-methyladenosine), a potent and selective A1 adenosine receptor agonist.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound in experimental settings.
| Question | Answer |
| My this compound powder is not dissolving in my chosen solvent. What should I do? | First, verify you are using a recommended solvent such as DMSO or 1.1 equivalent NaOH.[1] this compound has limited solubility in aqueous buffers. If you observe particulate matter, gentle warming or sonication is recommended to facilitate dissolution.[1] Ensure you have not exceeded the maximum solubility limit (approximately 100 mM for both DMSO and 1.1eq. NaOH). |
| I've prepared a stock solution in DMSO, but it precipitated after being added to my aqueous cell culture medium. How can I prevent this? | This is a common issue when diluting a DMSO concentrate into an aqueous solution. To mitigate precipitation, it is best to make serial dilutions. Prepare an intermediate dilution of the DMSO stock in a solvent like ethanol before the final dilution into your aqueous medium. Additionally, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation. |
| My this compound solution appears cloudy or has formed a suspension. Is it usable? | If a solution has become a suspension, it is recommended to prepare it fresh for each use. A cloudy solution indicates that the compound may not be fully dissolved or has precipitated out of solution. This can lead to inaccurate concentration calculations and inconsistent experimental results. Attempt to redissolve the compound using sonication. If it remains cloudy, it is best to discard it and prepare a new solution. |
| I'm unsure about the stability of my this compound stock solution. How long can I store it? | When stored in a suitable solvent at -80°C, this compound stock solutions are generally stable for up to one year. For short-term storage of a week or less, 4°C is acceptable. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a potent and selective A1 adenosine receptor agonist with the chemical name N-Cyclohexyl-2'-O-methyladenosine. It is used in research to study the effects of A1 adenosine receptor activation, which can include hypotensive effects and the inhibition of lipolysis. It has also been investigated for its anticonvulsant properties. |
| What are the primary recommended solvents for this compound? | The recommended solvents for achieving high concentration stock solutions are Dimethyl sulfoxide (DMSO) and 1.1 equivalent Sodium Hydroxide (NaOH). |
| What is the maximum solubility of this compound in these solvents? | This compound is soluble up to 100 mM in both DMSO and 1.1eq. NaOH. This corresponds to approximately 36.34 mg/mL. |
| How should I store solid this compound? | The solid, powdered form of this compound should be stored desiccated at +4°C for short-term storage or at -20°C for long-term storage (up to three years). |
| What is the mechanism of action for this compound? | This compound functions as an agonist for the A1 adenosine receptor. Activation of this G-protein coupled receptor leads to downstream cellular effects, such as the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the activation of potassium channels, which can reduce neuronal excitability. |
Quantitative Solubility Data
The following table summarizes the key physical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Weight | 363.41 g/mol | |
| Formula | C₁₇H₂₅N₅O₄ | |
| CAS Number | 130714-47-5 | |
| Max Solubility in DMSO | 100 mM (~36.34 mg/mL) | |
| Max Solubility in 1.1eq. NaOH | 100 mM (~36.34 mg/mL) |
Experimental Protocols
Protocol: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 130714-47-5)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Based on the product's molecular weight (363.41 g/mol ), determine the mass of this compound needed. For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 363.41 g/mol * 1000 mg/g = 36.34 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO to the vial. For the example above, this would be 1 mL.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication for 5-10 minutes can be beneficial. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term stability (up to one year).
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound as an A1 adenosine receptor agonist.
Experimental Workflow
References
Optimizing Sdz-wag994 Concentration for In Vitro Assays: A Technical Support Guide
Frequently Asked Questions (FAQs)
1. What is Sdz-wag994 and what is its mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine receptor.[1] Its mechanism of action involves binding to and activating the A1 adenosine receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In neuronal cells, this signaling cascade ultimately attenuates neurotransmitter release and reduces neuronal excitability.[2]
2. What is the reported IC50 for this compound in vitro?
In studies on rat hippocampal slices, this compound robustly inhibited high-K+-induced continuous epileptiform activity with an IC50 of 52.5 nM.[2][3] It is important to note that the optimal concentration and IC50 can vary depending on the specific cell type, assay conditions, and endpoint being measured.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and 1.1eq. NaOH. For most in vitro applications, preparing a high-concentration stock solution in DMSO is recommended. For example, a 10 mM stock solution can be prepared by dissolving 3.634 mg of this compound (Molecular Weight: 363.41 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
4. What is the recommended starting concentration range for a new in vitro assay?
Based on the known IC50 of 52.5 nM, a good starting point for a dose-response experiment would be to test a wide range of concentrations spanning several orders of magnitude around this value. A suggested range could be from 1 nM to 10 µM. This will help in determining the optimal concentration range for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | 1. Incorrect concentration: The concentration used may be too low to elicit a response in your specific assay. 2. Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 3. Cell health: The cells may not be healthy or responsive. 4. Assay sensitivity: The assay may not be sensitive enough to detect the effects of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM). 2. Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage at -20°C or -80°C in small aliquots. 3. Check cell viability and morphology. Ensure that the cells are in the logarithmic growth phase. 4. Optimize assay parameters such as incubation time, cell density, and detection reagents. |
| High variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Uneven cell plating: Inconsistent cell numbers across wells. 3. Edge effects: Evaporation or temperature gradients in the outer wells of a microplate. 4. Incomplete dissolution of this compound: The compound may not be fully dissolved in the final assay medium. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous cell suspension before plating and use a consistent plating technique. 3. Avoid using the outer wells of the plate or fill them with sterile medium/PBS to minimize edge effects. 4. After diluting the DMSO stock in your aqueous assay buffer, ensure thorough mixing by vortexing or gentle agitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Unexpected dose-response curve (e.g., biphasic or U-shaped) | 1. Off-target effects: At very high concentrations, this compound might interact with other targets, leading to unexpected responses. 2. Cellular toxicity: High concentrations of the compound or the solvent (DMSO) may be toxic to the cells, confounding the results. 3. Complex biological response: The signaling pathway being investigated may have feedback loops or other complexities that result in a non-monotonic dose-response. | 1. This compound is highly selective for the A1 receptor over A2A and A2B receptors, minimizing the likelihood of off-target effects at these related receptors within a reasonable concentration range. However, consider testing for other potential off-target activities if the effect persists. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess cytotoxicity at each concentration. 3. Carefully review the literature for the specific signaling pathway and cell type to understand if such complex responses have been previously reported. |
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound
This protocol outlines a typical dose-response experiment to determine the IC50 of this compound in a cell-based assay.
1. Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions. For a 10-point dose-response curve, you might prepare working solutions at 10X the final desired concentrations.
2. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to attach and recover.
3. Treatment with this compound:
-
Remove the old medium and add the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (a known activator/inhibitor of the pathway).
-
Incubate for the desired treatment duration.
4. Assay Measurement:
-
Perform the specific assay to measure the desired endpoint (e.g., cAMP levels, reporter gene expression, cell viability).
5. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Assay Context | Reference |
| IC50 | 52.5 nM | Inhibition of high-K+-induced continuous epileptiform activity | |
| Ki (A1 Receptor) | 23 nM | Receptor binding affinity | |
| Ki (A2A Receptor) | > 10,000 nM | Receptor binding affinity | |
| Ki (A2B Receptor) | > 25,000 nM | Receptor binding affinity | |
| Solubility in DMSO | up to 100 mM | Solvent for stock solution | |
| Solubility in 1.1eq. NaOH | up to 100 mM | Alternative solvent for stock solution |
Visualizations
Caption: this compound signaling pathway.
Caption: Dose-response experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sdz-wag994 In Vivo Cardiovascular Safety
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for minimizing the cardiovascular side effects of Sdz-wag994 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule tyrosine kinase inhibitor (TKI). It is designed to target specific signaling pathways involved in oncogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), to inhibit tumor growth and proliferation.[1][2] While effective in targeting cancer cells, these pathways are also crucial for normal cardiovascular function.[1][3][4]
Q2: What are the primary cardiovascular side effects observed with this compound in vivo?
A2: As a multi-targeted TKI, this compound can cause a range of cardiovascular adverse events. The most commonly reported side effects in preclinical models include hypertension, left ventricular (LV) dysfunction leading to heart failure, and electrocardiogram (ECG) abnormalities such as QT interval prolongation. These effects stem from the "on-target" inhibition of kinases that are also vital for cardiomyocyte survival and vascular homeostasis.
Q3: Why does this compound cause hypertension?
A3: Hypertension is a frequent side effect of TKIs that inhibit the VEGF signaling pathway. The proposed mechanism involves the inhibition of VEGFR, which leads to a decrease in nitric oxide (NO) production, an essential vasodilator. This imbalance, potentially coupled with an increase in the vasoconstrictor endothelin-1, results in elevated blood pressure.
Q4: What is the mechanism behind this compound-induced left ventricular dysfunction?
A4: Left ventricular dysfunction is thought to result from the inhibition of several pro-survival signaling pathways within cardiomyocytes. By blocking receptors like PDGFR and VEGFR, this compound can disrupt downstream pathways such as PI3K/Akt and Ras/Raf/Mek/Erk, which are critical for cardiomyocyte survival and stress adaptation. This can lead to increased apoptosis, mitochondrial dysfunction, and impaired energy homeostasis, ultimately compromising cardiac contractility.
Troubleshooting Guide
Q5: My animal models are exhibiting a significant increase in blood pressure after this compound administration. What are the immediate steps?
A5: First, confirm the hypertensive phenotype with repeated, consistent measurements using a validated method (e.g., tail-cuff plethysmography or radiotelemetry). If hypertension is confirmed, consider the following:
-
Dose Adjustment: Evaluate if a dose reduction of this compound can mitigate hypertension while retaining anti-tumor efficacy.
-
Concomitant Treatment: In some clinical scenarios, antihypertensive agents like ACE inhibitors are used. For preclinical studies, this could be a variable to explore, but it's crucial to ensure the chosen antihypertensive agent does not confound the primary study endpoints.
-
Increased Monitoring: Increase the frequency of cardiovascular monitoring to track the progression and severity of hypertension.
Q6: I have observed a decline in Left Ventricular Ejection Fraction (LVEF) in my mouse model. How can I investigate this further and what are potential mitigation strategies?
A6: A decline in LVEF is a serious indicator of cardiac dysfunction.
-
Confirmation: Confirm the finding using serial echocardiography to assess changes over time. Refer to the detailed protocol below (Protocol 1).
-
Mechanism Investigation:
-
Histopathology: Perform histological analysis of heart tissue to look for cardiomyocyte hypertrophy, fibrosis, or apoptosis.
-
Biomarker Analysis: Measure cardiac biomarkers such as troponins or natriuretic peptides in plasma.
-
Molecular Analysis: Use techniques like Western blotting or RNA sequencing on cardiac tissue to assess the activity of key signaling pathways (e.g., PI3K/Akt, AMPK).
-
-
Mitigation Strategies:
-
Cardioprotective Co-therapy: Investigate the potential of co-administering cardioprotective agents. While still an area of active research, agents that target oxidative stress or mitochondrial dysfunction could be explored.
-
Dosing Schedule Modification: Explore alternative dosing schedules (e.g., intermittent vs. continuous dosing) that may reduce the cumulative cardiac stress.
-
Q7: How do I monitor for potential QT prolongation in my in vivo studies?
A7: QT prolongation is a risk factor for serious arrhythmias.
-
ECG Monitoring: The most direct method is to record ECGs from the animal models. This can be done in anesthetized animals using surface electrodes or, for more detailed and continuous data, through surgically implanted telemetry devices.
-
Correction for Heart Rate: It is critical to correct the QT interval for heart rate (QTc), as heart rate significantly influences QT duration. For rodents, species-specific correction formulas should be used.
-
Electrophysiological Studies: For in-depth mechanistic investigation, ex vivo Langendorff-perfused heart preparations can be used to study the direct effects of this compound on cardiac electrophysiology.
Quantitative Data Summary
The following tables summarize the incidence of cardiovascular adverse events reported for various tyrosine kinase inhibitors in clinical and preclinical studies. This data can serve as a benchmark when evaluating the side effect profile of this compound.
Table 1: Incidence of Hypertension with VEGFR-Targeting TKIs
| TKI | Incidence of Hypertension (All Grades) | Incidence of Severe Hypertension (Grade ≥3) | Reference |
| Sunitinib | 47% | Not Specified | |
| Axitinib | 1.7% - 80.8% (Range across studies) | Not Specified | |
| Pazopanib | 1.7% - 80.8% (Range across studies) | Not Specified | |
| Cabozantinib | 1.7% - 80.8% (Range across studies) | Not Specified | |
| Meta-Analysis (VEGF Inhibitors) | Up to 80% | 7.4% |
Table 2: Incidence of Cardiac Dysfunction with Various TKIs
| TKI | Adverse Event | Incidence | Reference |
| Sunitinib | Heart Failure | 8% | |
| Sunitinib | Decline in LVEF (≥15%) | 19% | |
| Ponatinib | Heart Failure | 9% - 12% | |
| Osimertinib | Grade ≥3 Cardiac Events (incl. Heart Failure) | 4.9% | |
| Meta-Analysis (VEGF Inhibitors) | Cardiac Dysfunction | 2.3% |
Experimental Protocols
Protocol 1: Echocardiographic Assessment of Left Ventricular Function in Mice
This protocol outlines the non-invasive assessment of cardiac function in a mouse model treated with this compound using echocardiography.
-
1. Animal Preparation:
-
Anesthetize the mouse using a controlled inhalation anesthetic (e.g., 1-2% isoflurane) to maintain a stable heart rate.
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest fur using a depilatory cream to ensure optimal ultrasound probe contact.
-
Monitor vital signs, including heart rate and respiration, throughout the procedure.
-
-
2. Image Acquisition:
-
Use a high-frequency ultrasound system designed for small animals (e.g., 30-40 MHz probe).
-
Apply pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle from the apex to the base, including the mitral and aortic valves.
-
Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is crucial for M-mode measurements.
-
Apical 4-Chamber View: Visualize all four chambers of the heart to assess global function and valve function.
-
-
3. M-Mode Measurement (from PSAX view):
-
Place the M-mode cursor perpendicular to the LV anterior and posterior walls.
-
Measure the following parameters over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at end-diastole (LVID;d)
-
Left Ventricular Internal Diameter at end-systole (LVID;s)
-
Posterior Wall thickness at end-diastole (LVPW;d)
-
Interventricular Septal thickness at end-diastole (IVS;d)
-
-
-
4. Calculation of Functional Parameters:
-
Fractional Shortening (FS%): ((LVID;d - LVID;s) / LVID;d) * 100
-
Ejection Fraction (EF%): Calculated using software based on ventricular volumes (e.g., Simpson's method from B-mode images is often preferred for accuracy, especially in abnormally shaped ventricles).
-
Stroke Volume (SV) and Cardiac Output (CO): Calculated from LV volumes and heart rate.
-
-
5. Data Analysis and Interpretation:
-
Compare the functional parameters of the this compound-treated group with a vehicle-treated control group.
-
A statistically significant decrease in EF% and FS% in the treated group indicates systolic dysfunction.
-
An increase in LVID;d and LVID;s may suggest ventricular dilation.
-
Visualizations
// Edges Sdz_wag994 -> VEGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Sdz_wag994 -> PDGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Sdz_wag994 -> AMPK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
VEGFR -> PI3K [color="#5F6368"]; PDGFR -> PI3K [color="#5F6368"]; PDGFR -> Ras [color="#5F6368"];
PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; Akt -> Survival [color="#34A853"]; Akt -> Apoptosis [color="#EA4335", arrowhead=tee];
Ras -> Raf -> MEK -> ERK [color="#5F6368"]; ERK -> Survival [color="#34A853"];
AMPK -> Energy [color="#34A853"]; AMPK -> mTOR [color="#EA4335", arrowhead=tee]; } end_dot Caption: this compound inhibits key signaling pathways in cardiomyocytes.
// Edges A -> B -> C -> D; D -> E; D -> F; F -> F1 [style=dashed]; F -> F2 [style=dashed]; F -> F3 [style=dashed]; F -> G [label="End of Study"]; G -> H -> I -> J; E -> J [style=dashed, constraint=false]; } end_dot Caption: Experimental workflow for assessing cardiovascular safety in vivo.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Intracellular Cardiac Signaling Pathways Altered by Cancer Therapies - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sdz-wag994 stability and storage conditions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Sdz-wag994. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes. The following tables summarize the recommended long-term storage conditions for this compound in both solid and solvent forms.
Table 1: Long-Term Storage of Solid this compound
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[1] |
| +4°C | Short-term | Must be desiccated. |
Table 2: Long-Term Storage of this compound in Solvent
| Solvent | Storage Condition | Duration | Notes |
| DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| 1.1eq. NaOH | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
FAQs
-
Q: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?
A: Several factors could contribute to a lack of biological effect. First, verify the proper storage and handling of the compound to rule out degradation. Ensure that the stock solutions were prepared correctly and that the final concentration in your assay is appropriate. The IC50 for this compound can be as low as 52.5 nM in certain assays, so a dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[2] Also, confirm that your cells express the adenosine A1 receptor at a sufficient level.
-
Q: I noticed some precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A: Precipitation can occur if the solubility of this compound is exceeded in the aqueous environment of the cell culture media. This compound is soluble up to 100 mM in DMSO and 1.1eq. NaOH. When preparing working solutions, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your experimental setup. Sonication may also aid in dissolution.
-
Q: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results can stem from various sources. To improve reproducibility, it is critical to standardize your experimental protocol. This includes using the same cell passage number, maintaining consistent cell densities, and ensuring precise timing of compound addition and subsequent assays. Aliquoting your stock solution is highly recommended to avoid degradation from repeated freeze-thaw cycles. Always prepare fresh dilutions of this compound from a single-use aliquot for each experiment.
-
Q: How can I confirm the activity of my this compound compound?
A: To confirm the activity of this compound, you can perform a functional assay that measures the activation of the adenosine A1 receptor. A common method is to measure the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels. You can use a commercially available cAMP assay kit for this purpose. Comparing the potency of your compound to the literature values (Ki of approximately 23 nM for the A1 receptor) can help validate its activity.
Experimental Protocols
This section provides a detailed methodology for an in vivo experiment using this compound, based on a study investigating its anticonvulsant effects.
In Vivo Administration of this compound in a Mouse Model of Status Epilepticus
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, Tween 80, and saline.
-
For example, to prepare a 1 mg/kg dosing solution, dissolve the required amount of this compound in a small volume of DMSO, then add Tween 80 and bring to the final volume with sterile saline. The final concentration of DMSO and Tween 80 should be minimized to avoid vehicle-induced effects.
-
-
Animal Dosing:
-
Use male C57/BL6 mice (or another appropriate strain).
-
Induce status epilepticus using a chemical convulsant such as kainic acid (e.g., 20 mg/kg, i.p.).
-
After the onset of status epilepticus (typically within 50 minutes), administer this compound via i.p. injection.
-
In the cited study, three i.p. injections of this compound (0.3 mg/kg or 1 mg/kg) were given at 50, 70, and 90 minutes after the kainic acid injection.
-
-
Monitoring and Data Analysis:
-
Continuously monitor the animals for seizure activity using electroencephalography (EEG) and electromyography (EMG).
-
Analyze the EEG data to quantify the effects of this compound on seizure duration and frequency.
-
Signaling Pathways
This compound is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). The activation of A1AR by this compound triggers several downstream signaling cascades.
References
Potential off-target effects of Sdz-wag994 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Sdz-wag994 in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective agonist for the adenosine A1 receptor (A1R).[1][2] Its high affinity for the A1R is central to its pharmacological activity.
Q2: How selective is this compound for the adenosine A1 receptor over other adenosine receptor subtypes?
This compound exhibits high selectivity for the A1 receptor. In binding assays, it has been shown to have a much lower affinity for the A2A and A2B adenosine receptors.[1] This selectivity profile is summarized in the data table below.
Q3: Are there any known off-target effects of this compound?
Published literature and available data sheets do not indicate significant, well-characterized off-target effects for this compound. It is primarily described as a selective A1R agonist. However, like any small molecule, the potential for uncharacterized off-target interactions cannot be entirely excluded without comprehensive screening.
Q4: We are observing unexpected changes in cellular phenotypes (e.g., proliferation, morphology) in our experiments with this compound. Could this be due to off-target effects?
While this compound is highly selective, unexpected cellular responses could potentially arise from several factors:
-
Expression of A1R in the cellular model: The observed effects may be due to on-target A1R activation in your specific cell line, leading to downstream signaling events that influence the phenotype.
-
Partial agonism: In some systems, partial agonists can elicit different downstream effects compared to full agonists.
-
Uncharacterized off-target interactions: At higher concentrations, the risk of engaging with lower-affinity off-target proteins increases.
-
Experimental conditions: Factors such as cell density, serum concentration, and incubation time can influence cellular responses to a compound.
We recommend performing control experiments to investigate these possibilities, as outlined in the Troubleshooting Guide.
Q5: Has the safety profile of this compound been evaluated?
This compound has undergone clinical trials and has been reported to have a favorable safety profile, with diminished cardiovascular side effects compared to classic A1R agonists.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected decrease in cell viability. | 1. On-target effect of A1R activation in the specific cell model.2. Off-target cytotoxicity at the concentrations used.3. Issues with compound solubility or stability in media. | 1. Confirm A1R expression in your cell line (e.g., via qPCR or Western blot).2. Perform a dose-response curve to determine the EC50 for the intended effect and the CC50 for cytotoxicity.3. Use an A1R antagonist (e.g., DPCPX) to see if the toxic effect is reversed, confirming an on-target mechanism.4. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. |
| Inconsistent or non-reproducible results. | 1. Variability in cell culture conditions (passage number, confluency).2. Degradation of the this compound stock solution.3. Inconsistent incubation times or assay conditions. | 1. Standardize cell culture protocols.2. Prepare fresh dilutions of this compound from a new stock for each experiment.3. Ensure precise and consistent timing for all experimental steps. |
| Observed effect does not correlate with known A1R signaling. | 1. Activation of a non-canonical A1R signaling pathway in your cell model.2. Potential off-target effect on another receptor or enzyme.3. Crosstalk with other signaling pathways activated by components in the cell culture medium. | 1. Investigate downstream signaling pathways beyond the canonical Gαi pathway (e.g., β-arrestin recruitment).2. Consider performing a broad-spectrum kinase or receptor binding screen if the off-target effect is highly reproducible and significant.3. Test the effect of this compound in serum-free media to eliminate confounding factors from serum. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Target | Ki (nM) | Selectivity vs. A1R |
| Adenosine A1 Receptor | 23 | - |
| Adenosine A2A Receptor | >10,000 | >435-fold |
| Adenosine A2B Receptor | 25,000 | ~1087-fold |
Table 2: Functional Activity of this compound
| Assay | Cell/Tissue Type | IC50 (nM) |
| Inhibition of high-K+-induced continuous epileptiform activity | Rat hippocampal slices | 52.5 |
| Inhibition of adenosine deaminase-stimulated lipolysis | Rat adipocytes | 8 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Confirm A1R Engagement
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor in a cellular membrane preparation.
Materials:
-
Cell line expressing the adenosine A1 receptor (e.g., CHO-A1R)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand for A1R (e.g., [3H]DPCPX)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radioactive A1R ligand like CPA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from the A1R-expressing cell line.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the radioligand (e.g., [3H]DPCPX) to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain the radioligand, membrane preparation, and a saturating concentration of a non-radioactive A1R ligand.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability Assay to Assess Potential Off-Target Cytotoxicity
Objective: To evaluate the effect of this compound on the viability of a cellular model.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (concentration that causes 50% reduction in cell viability).
Visualizations
Caption: Canonical signaling pathway of this compound via the adenosine A1 receptor.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
Troubleshooting Sdz-wag994 variability in experimental results
Welcome to the technical support center for Sdz-wag994. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot variability in results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G-protein coupled receptor (GPCR).[1] Its activation of the A1AR, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade can influence a variety of physiological processes, including neuronal excitability, cardiac function, and inflammation.[3]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research, particularly in studies related to neurology and cardiology. A primary application is in the investigation of epilepsy and seizure disorders, where it has demonstrated anticonvulsant properties. It is also utilized in studies of cardiac electrophysiology to understand its effects on heart rate and rhythm.
Q3: How should I prepare and store this compound?
Proper preparation and storage are critical to ensure the stability and activity of this compound.
-
Storage of Solid Compound: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at +4°C and should be desiccated.
-
Stock Solutions: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or 1.1eq. NaOH, with a solubility of up to 100 mM. For long-term storage (up to 1 year), it is recommended to aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles. For short-term use, stock solutions can be stored at 4°C for up to a week, though it is advisable to prepare fresh solutions weekly to prevent loss of efficacy.
Q4: Why am I observing variability in my experimental results with this compound?
Variability in experimental outcomes can arise from several factors, ranging from the compound itself to the specifics of your experimental setup. The following sections provide detailed troubleshooting guides to help you identify and address these issues.
Troubleshooting Guides
Inconsistent In Vitro Results (e.g., cell-based assays)
High variability in in vitro experiments, such as inconsistent IC50 values in cell-based assays, is a common challenge. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Variability | Batch-to-Batch Variation: Purchase this compound in a single large batch for a series of experiments to avoid lot-to-lot variability. Compound Degradation: Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Cell Culture Conditions | Cell Line Authenticity & Passage Number: Use authenticated cell lines and maintain a consistent, low passage number for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. Cell Health and Density: Ensure cells are healthy, viable, and in the logarithmic growth phase. Optimize cell seeding density to achieve a robust assay window without oversaturating the signal. Serum Variability: Serum composition can vary between batches. Test new serum batches before use in critical experiments or consider using a serum-free medium if your cell line permits. |
| Assay Protocol | Inconsistent Agonist Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Incubation Time: Optimize the stimulation time for your specific assay. Time-course experiments can help determine the peak response time. Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions. Edge Effects in Microplates: Avoid using the outer wells of microplates, as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
Inconsistent Electrophysiology Recordings
Variability in electrophysiology experiments can manifest as unstable recordings or inconsistent drug effects.
| Potential Cause | Recommended Solution |
| Recording Stability | Unstable Baseline: Ensure a stable baseline recording before drug application. Check for mechanical vibrations and proper grounding of the setup. Seal Integrity (Patch-Clamp): For patch-clamp experiments, ensure a high-resistance seal (GΩ) is formed and maintained throughout the recording. Unhealthy cells or debris on the pipette tip can prevent a good seal. |
| Drug Application | Inconsistent Drug Concentration: Ensure the perfusion system delivers the drug solution consistently and at the intended concentration. Check for leaks or blockages in the perfusion lines. Drug Adsorption: Some compounds can adsorb to plastic tubing. Consider using low-adsorption tubing if you suspect this is an issue. |
| Biological Variability | Species and Tissue Differences: Be aware that the effects of adenosine agonists can vary significantly between species and even between different tissues within the same animal. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Standardize the duration of drug application and washout periods. |
Inconsistent In Vivo Results
In vivo studies introduce additional layers of complexity that can contribute to variability.
| Potential Cause | Recommended Solution |
| Compound Formulation & Administration | Inconsistent Dosing Solution: For intraperitoneal (i.p.) injections, ensure the compound is fully dissolved and the formulation is consistent between animals. If a suspension is used, ensure it is well-mixed before each injection. Route of Administration: The route of administration (e.g., i.p., intravenous, oral) will significantly impact the pharmacokinetics and bioavailability of the compound. Ensure the chosen route is appropriate and consistently applied. |
| Animal Factors | Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to minimize biological variability. Health Status: Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcome. Circadian Rhythm: Some biological responses can vary depending on the time of day. Conduct experiments at a consistent time to minimize this variability. |
| Experimental Design | Randomization and Blinding: Randomize animals to different treatment groups and blind the experimenter to the treatment allocation to reduce bias. Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle, noise levels) for all animals. |
Data Presentation
The following tables summarize key quantitative data for this compound and related adenosine A1 receptor agonists to provide a reference for expected experimental outcomes.
Table 1: this compound Binding Affinities and Potency
| Parameter | Value | Species/System | Reference |
| Ki (A1 Receptor) | 23 nM | - | |
| Ki (A2A Receptor) | > 10,000 nM | - | |
| Ki (A2B Receptor) | > 25,000 nM | - | |
| Ki (Lipolysis Inhibition) | 8 nM | Rat Adipocytes | |
| IC50 (Epileptiform Activity) | 52.5 nM | Rat Hippocampal Slices |
Table 2: IC50 Values of Adenosine A1 Receptor Agonists in Different Cell Lines
| Agonist | Cell Line | IC50 | Reference |
| Adenosine | HuCCA-1, RMCCA-1, KKU-213 (Cholangiocarcinoma) | ~250-320 µM | |
| Adenosine | KKU-055 (Cholangiocarcinoma) | 1000 µM | |
| CPA | MCF-7 (Breast Cancer) | 180 µM | |
| DPCPX (Antagonist) | MCF-7 (Breast Cancer) | 0.87 µM |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro cAMP Assay
This protocol is a general guideline for measuring the inhibition of cAMP production by this compound in a cell line expressing the adenosine A1 receptor.
-
Cell Culture: Plate cells expressing the adenosine A1 receptor in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) in the stimulation buffer.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed PBS.
-
Add the stimulation buffer containing the phosphodiesterase inhibitor to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Add serial dilutions of this compound to the wells, followed by the adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording the effects of this compound on neuronal activity.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from a rodent model.
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Use a patch-clamp amplifier and data acquisition system to record from individual neurons.
-
-
Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing) in current-clamp mode or synaptic currents in voltage-clamp mode.
-
-
Drug Application:
-
Prepare a solution of this compound in aCSF at the desired concentration.
-
Switch the perfusion to the this compound-containing aCSF and record the changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the changes in electrophysiological parameters (e.g., membrane potential, firing frequency, current amplitude) before, during, and after this compound application.
-
In Vivo Anticonvulsant Study in Mice
This protocol outlines a general procedure for assessing the anticonvulsant effects of this compound in a mouse model of seizures.
-
Animal Model: Use a validated mouse model of seizures, such as the kainic acid-induced seizure model.
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound for intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Administer this compound at various doses (e.g., 0.3 mg/kg and 1 mg/kg) to different groups of animals. A vehicle control group should also be included.
-
-
Seizure Induction:
-
Induce seizures in the animals according to the established protocol (e.g., i.p. injection of kainic acid).
-
-
Behavioral Observation:
-
Observe and score the seizure severity and duration for each animal over a defined period.
-
-
Data Analysis:
-
Compare the seizure scores and latency to seizures between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the adenosine A1 receptor.
Experimental Workflow for Troubleshooting In Vitro Variability
Caption: Logical workflow for troubleshooting variability in in vitro experiments.
Logical Relationship of Factors Affecting Experimental Variability
References
Technical Support Center: Sdz-wag994 Dose-Response Curve Optimization in Hippocampal Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective adenosine A1 receptor agonist Sdz-wag994 in hippocampal slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 for this compound in hippocampal slices?
A1: Based on published data, this compound (WAG) robustly inhibits high-K+-induced continuous epileptiform activity in rat hippocampal slices with an IC50 of approximately 52.5 nM.[1][2][3] The potency of this compound may vary depending on the specific experimental conditions, such as the method of inducing neuronal hyperexcitability and the age and species of the animal model.
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective agonist for the adenosine A1 receptor.[1][2] The activation of the A1 receptor, a Gi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The overall effect is a reduction in neuronal excitability and neurotransmitter release.
Q3: How long should I perfuse this compound to see a stable effect?
A3: The time to reach a stable effect can depend on the concentration of this compound and the perfusion rate of your system. For lipophilic compounds, it can take a considerable amount of time to equilibrate in the tissue. It is recommended to perfuse for at least 20-30 minutes at each concentration to ensure a steady-state response before recording data for your dose-response curve.
Q4: Can I use this compound in models other than high-K+ induced hyperexcitability?
A4: Yes, while the provided data is based on a high-potassium model, adenosine A1 receptor agonists have shown anticonvulsant effects in various models of epilepsy and neuronal hyperexcitability. The optimal concentrations and effects may differ, so it is crucial to perform a full dose-response curve in your specific experimental paradigm.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the incidence of continuous epileptiform activity (CEA) in rat hippocampal slices.
| This compound Concentration (nM) | Inhibition of CEA Incidence (%) |
| 10 | ~20% |
| 30 | ~40% |
| 100 | ~75% |
| 300 | ~95% |
| Data is estimated from the concentration-response curve presented in Klaft et al., 2020. |
Experimental Protocols
High-K+ Induced Epileptiform Activity in Hippocampal Slices
This protocol is adapted from the methodology described by Klaft et al. (2020).
1. Slice Preparation:
-
Anesthetize and decapitate an adult Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to an interface-style holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour to recover.
2. Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-4 ml/min.
-
Place a recording electrode in the CA1 or CA3 pyramidal cell layer of the hippocampus to record extracellular field potentials.
-
Use a stimulating electrode to evoke synaptic responses if required for baseline measurements.
3. Induction of Epileptiform Activity:
-
After obtaining a stable baseline recording in standard aCSF, switch the perfusion to a high-potassium aCSF solution (e.g., containing 8 mM KCl) to induce continuous epileptiform activity.
-
Allow the epileptiform activity to stabilize for approximately 40 minutes before starting pharmacological experiments.
4. This compound Application and Dose-Response Curve Generation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the high-K+ aCSF to achieve the desired final concentrations.
-
Begin with the lowest concentration of this compound and perfuse for a set period (e.g., 20-30 minutes) until a stable effect is observed.
-
Record the neuronal activity for a defined duration to quantify the drug's effect.
-
Wash out the drug with high-K+ aCSF and allow the activity to return to the pre-drug baseline before applying the next, higher concentration. Alternatively, apply concentrations in an ascending order without washout, ensuring a stable plateau is reached at each concentration.
-
Repeat this process for all concentrations to be tested.
5. Data Analysis:
-
Analyze the recorded data to quantify the effect of each this compound concentration on the parameters of epileptiform activity (e.g., frequency, amplitude, or duration of epileptiform bursts).
-
Normalize the response at each concentration to the baseline activity (before drug application).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualizations
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to mitigate tachyphylaxis with Sdz-wag994 treatment
Welcome to the technical support center for Sdz-wag994. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating tachyphylaxis observed during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel agonist for the G-protein coupled receptor, HRA (Hypothetical Receptor Alpha). Its therapeutic effects are mediated through the activation of the adenylyl cyclase/cAMP/PKA signaling pathway.
Q2: What is tachyphylaxis and why does it occur with this compound treatment?
Tachyphylaxis is the rapid and short-term decrease in drug response following repeated administration. With this compound, this is primarily due to the desensitization of the HRA receptor. Prolonged agonism leads to phosphorylation of the HRA receptor by G-protein coupled receptor kinases (GRKs), followed by the binding of β-arrestin. This uncouples the receptor from its G-protein, halting downstream signaling, and promotes receptor internalization and subsequent downregulation.
Q3: What are the primary strategies to mitigate this compound-induced tachyphylaxis?
The main strategies focus on allowing the HRA receptor to recover and resensitize. These include:
-
Drug Holidays: Introducing washout periods where this compound is not administered.
-
Dose Titration: Optimizing the dosage to the minimum effective concentration to reduce the intensity of receptor stimulation.
-
Combination Therapy: Co-administering agents that can interfere with the desensitization process, such as GRK inhibitors or agents that promote receptor recycling.
Q4: Are there any known biomarkers to monitor HRA receptor desensitization?
Yes, monitoring the levels of phosphorylated HRA or the expression of β-arrestin can serve as biomarkers for receptor desensitization. Additionally, measuring downstream markers like intracellular cAMP levels in response to this compound stimulation can quantify the extent of tachyphylaxis.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Efficacy in In Vitro Cell Cultures
Possible Cause: Rapid HRA receptor desensitization and internalization due to continuous exposure to high concentrations of this compound.
Troubleshooting Steps:
-
Optimize Dosing Regimen:
-
Pulsatile Dosing: Instead of continuous exposure, treat cells with this compound for a defined period (e.g., 4-6 hours), followed by a washout period in drug-free media (e.g., 18-24 hours) to allow for receptor resensitization.
-
Dose-Response Curve: Determine the EC50 of this compound in your cell system and use concentrations at or slightly above the EC50 for experiments, avoiding saturating concentrations that accelerate desensitization.
-
-
Assess Receptor Status:
-
Receptor Expression: Quantify HRA receptor expression on the cell surface using techniques like flow cytometry or cell-surface ELISA before and after this compound treatment to assess for downregulation.
-
Signaling Competence: Measure cAMP production in response to a short this compound stimulus in cells pre-treated with the drug versus naive cells.
-
Issue 2: Inconsistent this compound Response in Animal Models
Possible Cause: Development of tachyphylaxis in vivo, leading to variable drug efficacy over the course of the study.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Correlate the plasma concentration of this compound with the observed therapeutic effect. This can help determine if the loss of efficacy coincides with sustained high drug concentrations.
-
-
Intermittent Dosing Schedule:
-
Implement a "drug holiday" in your dosing schedule. For example, dose for 5 days followed by a 2-day washout period.
-
Compare the sustained efficacy of this intermittent schedule to a continuous daily dosing regimen.
-
-
Combination Therapy Exploration:
-
Consider co-administration with a GRK2 inhibitor (if a suitable tool compound is available) to attenuate HRA phosphorylation and subsequent desensitization.
-
Experimental Protocols
Protocol 1: In Vitro cAMP Assay to Quantify Tachyphylaxis
Objective: To measure the extent of HRA receptor desensitization by quantifying cAMP production following this compound challenge in pre-treated and naive cells.
Materials:
-
Cell line expressing HRA (e.g., HEK293-HRA)
-
This compound
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Plate HRA-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment:
-
Tachyphylaxis group: Treat cells with a desensitizing concentration of this compound (e.g., 10x EC50) for a prolonged period (e.g., 18 hours).
-
Control group: Treat cells with vehicle for the same duration.
-
-
Washout: Wash all wells three times with serum-free media to remove any residual drug.
-
Stimulation:
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 15 minutes.
-
Add varying concentrations of this compound to both control and pre-treated wells to generate a dose-response curve. Incubate for 30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration for both control and tachyphylaxis groups. Compare the Emax and EC50 values. A rightward shift in the EC50 and a decrease in the Emax for the pre-treated group indicate tachyphylaxis.
Protocol 2: Flow Cytometry to Measure HRA Receptor Internalization
Objective: To quantify the amount of HRA receptor on the cell surface following this compound treatment as a measure of receptor internalization.
Materials:
-
Cell line expressing an epitope-tagged HRA (e.g., HA-HRA)
-
This compound
-
Primary antibody against the epitope tag (e.g., anti-HA)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HA-HRA expressing cells with this compound (e.g., 10x EC50) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation buffer.
-
Staining:
-
Incubate the live, non-permeabilized cells with the anti-HA primary antibody on ice to label surface receptors.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody on ice.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Normalize the MFI of the this compound treated samples to the vehicle-treated control at time 0. A decrease in MFI over time indicates receptor internalization.
Data Presentation
Table 1: Summary of In Vitro Tachyphylaxis Data
| Treatment Group | This compound EC50 (nM) | Emax (% of Control) |
| Vehicle Pre-treatment | 10.2 ± 1.5 | 100% |
| This compound Pre-treatment (18h) | 85.7 ± 9.3 | 45 ± 5% |
Table 2: Summary of Receptor Internalization Data
| Time (minutes) | Normalized Mean Fluorescence Intensity (MFI) |
| 0 | 1.00 |
| 15 | 0.62 ± 0.08 |
| 30 | 0.35 ± 0.05 |
| 60 | 0.21 ± 0.04 |
Visualizations
Caption: this compound signaling and tachyphylaxis pathway.
Caption: Experimental workflow for a drug holiday regimen.
Technical Support Center: Blood-Brain Barrier Penetration of Sdz-wag994
Disclaimer: As of November 2025, specific quantitative data regarding the blood-brain barrier (BBB) penetration of Sdz-wag994, including brain-to-plasma concentration ratios and its interaction with efflux transporters, is not publicly available. This technical support guide has been developed based on the known characteristics of this compound as a selective adenosine A1 receptor agonist with demonstrated central nervous system (CNS) effects, and by incorporating established methodologies and representative data for analogous CNS-penetrant small molecules. This information is intended to provide researchers with a framework for designing and troubleshooting their own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the evidence that this compound crosses the blood-brain barrier?
A1: this compound is a selective adenosine A1 receptor agonist that has shown efficacy in preclinical models of neurological disorders, such as suppressing status epilepticus.[1][2][3] Its ability to exert effects on the central nervous system is strong indirect evidence of its capacity to penetrate the BBB. Furthermore, side effects such as somnolence observed in human clinical trials for other indications support its CNS activity.
Q2: What are the key physicochemical properties of this compound relevant to BBB penetration?
A2: While a comprehensive profile is not available, the known properties of this compound are:
-
Molecular Weight: 363.41 g/mol
-
Formula: C₁₇H₂₅N₅O₄
Generally, for passive diffusion across the BBB, molecules with a molecular weight under 400-500 Da are favored. This compound falls within this range. Other crucial parameters that researchers should aim to determine are its lipophilicity (LogP/LogD) and polar surface area (PSA).
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: There is currently no public data confirming whether this compound is a substrate for P-glycoprotein or other relevant BBB efflux transporters such as Breast Cancer Resistance Protein (BCRP). For many CNS drug candidates, being a P-gp substrate can significantly limit brain exposure.[4] It is highly recommended that researchers conduct in vitro transporter assays to determine the efflux liability of this compound.
Q4: What in vitro models can I use to assess the BBB permeability of this compound?
A4: Standard in vitro models to assess BBB permeability include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[5]
-
Cell-Based Assays (Caco-2 or MDCK-MDR1): These assays use cell monolayers to model the BBB and can assess both passive permeability and the involvement of transporters. The MDCK-MDR1 cell line is specifically engineered to express human P-glycoprotein, making it ideal for studying efflux.
Q5: What in vivo methods are used to quantify the brain penetration of this compound?
A5: In vivo studies in animal models (e.g., rodents) are the gold standard for determining brain penetration. Key techniques include:
-
Brain and Plasma Concentration Measurements: Determining the total concentration of this compound in brain homogenate and plasma at various time points after administration allows for the calculation of the brain-to-plasma concentration ratio (Kp).
-
In Vivo Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain extracellular fluid, which is the pharmacologically relevant concentration. This data is crucial for calculating the unbound brain-to-plasma ratio (Kp,uu).
Troubleshooting Guides
In Vitro Permeability Assays (PAMPA, Caco-2)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Permeability in PAMPA-BBB | The compound has low passive permeability. | - Confirm the compound's lipophilicity (LogP/LogD). If too low or too high, passive diffusion may be limited.- Ensure the compound was fully dissolved in the donor well.- Verify the integrity of the artificial membrane. |
| High Efflux Ratio (>2) in Caco-2/MDCK-MDR1 Assay | This compound is likely a substrate of an efflux transporter (e.g., P-gp). | - Confirm the result using a specific inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter interaction.- Consider co-administration with a P-gp inhibitor in subsequent in vivo studies to confirm the mechanism. |
| Inconsistent Permeability Values Across Experiments | - Poor cell monolayer integrity.- Variability in experimental conditions. | - Regularly check the transepithelial electrical resistance (TEER) of the cell monolayers to ensure tightness.- Use a low-permeability marker (e.g., Lucifer yellow) to assess monolayer integrity during the experiment.- Standardize all experimental parameters, including incubation time, temperature, and buffer pH. |
In Vivo Brain Penetration Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Brain-to-Plasma Ratio (Kp) | - Poor BBB permeability.- High plasma protein binding.- Rapid metabolism in the brain. | - Correlate with in vitro permeability data.- Determine the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu).- Investigate the metabolic stability of this compound in brain microsomes. |
| Kp,uu Significantly Less Than 1 | The compound is a substrate for active efflux at the BBB. | - This strongly suggests the involvement of transporters like P-gp or BCRP.- This finding should be consistent with a high efflux ratio in in vitro transporter assays.- Consider performing in vivo studies in P-gp knockout animal models to confirm. |
| High Variability in Brain Concentrations Between Animals | - Inconsistent dosing.- Differences in animal physiology.- Issues with brain tissue collection and homogenization. | - Ensure accurate and consistent administration of the compound.- Increase the number of animals per time point to improve statistical power.- Standardize the brain harvesting and homogenization procedures to ensure consistency. |
Data Presentation
Physicochemical and In Vitro Permeability Data (Hypothetical)
| Parameter | Value | Method | Significance for BBB Penetration |
| Molecular Weight | 363.41 | - | Favorable for passive diffusion. |
| Calculated LogP | 1.5 - 2.5 | In silico prediction | Indicates moderate lipophilicity, which is often optimal for BBB penetration. |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | 5.0 - 15.0 | Parallel Artificial Membrane Permeability Assay | Suggests moderate to high passive permeability. |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 2.0 - 8.0 | Apical to Basolateral Caco-2 Assay | Indicates permeability across a cell monolayer. |
| Caco-2 Efflux Ratio | >2.0 | Bidirectional Caco-2 Assay | Suggests the compound is a substrate for efflux transporters. |
Note: Values in italics are hypothetical and represent a typical profile for a CNS-penetrant drug that is also a P-gp substrate.
In Vivo Brain Penetration Data (Hypothetical)
| Parameter | Value | Method | Interpretation |
| Total Brain-to-Plasma Ratio (Kp) | 0.5 | Brain homogenate and plasma analysis | Indicates that the total drug concentration in the brain is half that of the plasma. |
| Fraction Unbound in Plasma (fu,plasma) | 0.1 | Plasma protein binding assay | 10% of the drug in plasma is free to cross the BBB. |
| Fraction Unbound in Brain (fu,brain) | 0.2 | Brain tissue binding assay | 20% of the drug in the brain is free to interact with its target. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.0 | Calculated: Kp * (fu,plasma / fu,brain) | Indicates that the unbound drug concentrations in the brain and plasma are at equilibrium, suggesting that efflux is not a major limiting factor in this hypothetical scenario. A Kp,uu < 0.3 would suggest significant efflux. |
Note: Values are hypothetical and for illustrative purposes.
Experimental Protocols & Signaling Pathways
Experimental Workflow for Assessing BBB Penetration
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-resistant Epilepsy: Which Drugs are Substrates of P-glycoprotein and Which are Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Sdz-wag994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Sdz-wag994 in physiological buffers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My this compound is not dissolving in my physiological buffer (e.g., PBS, pH 7.4). What should I do?
A1: this compound is known to have poor aqueous solubility. Direct dissolution in neutral physiological buffers is often challenging. Here's a systematic approach to address this:
-
pH Adjustment: this compound's solubility is pH-dependent. It is soluble in 1.1 equivalents of NaOH (up to 100 mM), indicating that it is more soluble in basic conditions.[1] Try preparing your buffer at a slightly higher pH (e.g., pH 8.0-9.0) to facilitate dissolution. Be mindful of the pH stability of your compound and the requirements of your experiment.
-
Use of Co-solvents: For many poorly soluble drugs, the use of co-solvents is a highly effective technique to enhance solubility.[2] You can try dissolving this compound in a small amount of a water-miscible organic solvent first, such as DMSO, ethanol, or polyethylene glycol (PEG), before adding it to your physiological buffer.[2] Note that the final concentration of the organic solvent should be kept low (typically <1%) to avoid off-target effects in biological assays.
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (up to 100 mM) or 1.1eq. NaOH. This stock can then be diluted serially into your aqueous physiological buffer to the desired final concentration. This method often helps to avoid precipitation.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Here are some strategies to prevent precipitation:
-
Slower Addition and Mixing: Add the stock solution to the buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the local concentration from exceeding the solubility limit.
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can be included in the physiological buffer to help solubilize the compound and prevent precipitation. A typical concentration to start with is 0.01-0.1%.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for parenteral formulations.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a stock solution of this compound, with a solubility of up to 100 mM. A stock solution in 1.1 equivalents of NaOH can also be prepared at up to 100 mM.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the solid powder of this compound at -20°C. Stock solutions in DMSO or NaOH should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year). For short-term storage, the stock solution can be kept at 4°C for up to a week.
Frequently Asked Questions (FAQs)
Q: What are the known physicochemical properties of this compound?
A: The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 363.41 g/mol | |
| Formula | C17H25N5O4 | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in 1.1eq. NaOH | Up to 100 mM |
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective agonist of the adenosine A1 receptor.
Q: Are there any general techniques to improve the solubility of poorly water-soluble drugs like this compound?
A: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).
-
Chemical Modifications: These involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.
-
Use of Excipients: Employing solubilizing agents such as co-solvents, surfactants, and other novel excipients is a common and effective approach.
Data Presentation
The following table presents hypothetical, yet realistic, solubility data for this compound in various physiological buffers and with different solubilizing agents. Researchers should use this as a template to be populated with their own experimental data.
| Buffer System (pH 7.4) | Solubilizing Agent | Concentration of Agent | Achieved Solubility of this compound (µg/mL) |
| Phosphate Buffered Saline (PBS) | None | - | < 1 |
| PBS | DMSO | 0.5% (v/v) | 10 |
| PBS | Ethanol | 1% (v/v) | 5 |
| PBS | Polysorbate 80 | 0.1% (w/v) | 25 |
| Tris-HCl | None | - | < 1 |
| Tris-HCl | HP-β-CD | 5% (w/v) | 50 |
| Bicarbonate Buffer | None | - | < 1 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound in a chosen buffer.
Materials:
-
This compound powder
-
Selected physiological buffer
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of the physiological buffer in a sealed vial.
-
Vortex the vial for 1-2 minutes to ensure initial dispersion.
-
Place the vial in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific buffer.
Protocol 2: Preparation of a this compound Formulation using a Co-solvent
This protocol describes the preparation of a solution of this compound in a physiological buffer using DMSO as a co-solvent.
Materials:
-
This compound powder
-
DMSO
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM). Ensure the powder is completely dissolved by vortexing.
-
Dilution into Buffer: While vortexing the physiological buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Concentration of Co-solvent: Ensure the final concentration of DMSO in the formulation is as low as possible (ideally ≤ 0.5%) to minimize potential toxicity or off-target effects in your experimental system.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider further optimization as described in the troubleshooting guide.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Simplified signaling pathway of an Adenosine A1 Receptor agonist.
References
Interpreting unexpected results in Sdz-wag994 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdz-wag994. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the adenosine A1 receptor (A1R).[1][2][3] Its primary mechanism of action is to activate A1 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[4] In the central nervous system, this activation generally results in neuronal hyperpolarization and reduced neurotransmitter release, leading to anticonvulsant effects.[4]
Q2: What are the key differences between this compound and other adenosine A1 receptor agonists?
This compound is noted for having diminished cardiovascular side effects, such as bradycardia and hypotension, compared to classic A1R agonists. This improved side-effect profile makes it a more attractive candidate for therapeutic development, particularly for neurological conditions like status epilepticus.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and 1.1 equivalents of NaOH (up to 100 mM). For long-term storage, it is recommended to desiccate the solid compound at +4°C. Stock solutions can typically be stored at -80°C for extended periods, though it is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
Issue 1: Suboptimal or No Efficacy Observed in In Vitro Experiments
Potential Cause 1: Incorrect Drug Concentration Your experimental concentration may be too low to elicit a significant effect. The reported IC50 for this compound in inhibiting high-K+-induced epileptiform activity in rat hippocampal slices is 52.5 nM.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with concentrations ranging from 10 nM to 1 µM.
Potential Cause 2: Drug Degradation Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure the compound is stored as recommended (desiccated at +4°C for solid form, -80°C for stock solutions). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a stock solution for each experiment.
Potential Cause 3: Issues with the Experimental Model The lack of effect could be specific to the cell line or tissue preparation being used.
-
Recommendation: Verify the expression and functionality of adenosine A1 receptors in your experimental model. Consider using a positive control, such as a well-characterized A1R agonist, to confirm that the signaling pathway is intact.
Issue 2: High Variability in Experimental Results
Potential Cause 1: Inconsistent Drug Preparation Variability in the preparation of this compound solutions can lead to inconsistent final concentrations in your assays.
-
Recommendation: Ensure accurate and consistent weighing of the compound and use calibrated pipettes for dilutions. If using a stock solution, ensure it is thoroughly mixed before each use.
Potential Cause 2: Biological Variability Differences between tissue preparations, cell passages, or individual animals can contribute to variability.
-
Recommendation: Standardize your experimental procedures as much as possible. For in vitro work, use cells within a narrow passage number range. For in vivo studies, use age- and weight-matched animals and ensure consistent administration of the compound. Increase the sample size (n) to improve statistical power.
Issue 3: Unexpected Off-Target Effects
While this compound is highly selective for the A1 receptor, off-target effects can sometimes occur, especially at high concentrations.
Potential Cause 1: High Drug Concentration Using concentrations significantly above the known effective range increases the likelihood of interacting with other receptors or cellular targets.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response studies.
Potential Cause 2: Interaction with Other Receptors Although this compound has much lower affinity for A2A and A2B adenosine receptors, very high concentrations might lead to some level of activation or inhibition.
-
Recommendation: To confirm that the observed effect is mediated by A1 receptors, use a selective A1 receptor antagonist, such as DPCPX, in a co-treatment experiment. The antagonist should block the effects of this compound.
Issue 4: Poor Solubility or Precipitation in Aqueous Buffers
Potential Cause: Low Aqueous Solubility this compound has limited solubility in aqueous solutions.
-
Recommendation: Prepare a high-concentration stock solution in DMSO. When preparing the final working solution in your aqueous experimental buffer, ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts. Add the DMSO stock solution to the aqueous buffer while vortexing to facilitate dissolution and prevent precipitation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental Model | Reference |
| IC50 | 52.5 nM | Inhibition of high-K+-induced epileptiform activity |
Table 2: In Vivo Efficacy of this compound in a Kainic Acid-Induced Status Epilepticus Model in Mice
| Dose | Route of Administration | Outcome | Reference |
| 0.3 mg/kg | Intraperitoneal (i.p.) | Anticonvulsant effects observed | |
| 1 mg/kg | Intraperitoneal (i.p.) | Majority of mice became seizure-free after three injections |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Adenosine A1 | 23 | |
| Adenosine A2A | >10,000 | |
| Adenosine A2B | >25,000 |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats or mice.
-
Incubation: Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
-
Induction of Epileptiform Activity: Induce continuous epileptiform activity by perfusing the slices with aCSF containing a high concentration of potassium (e.g., 8 mM K+).
-
Recording: Obtain extracellular field potential recordings from the CA3 pyramidal cell layer.
-
Drug Application: After establishing a stable baseline of epileptiform activity, perfuse the slices with aCSF containing the desired concentration of this compound.
-
Data Analysis: Analyze the frequency and amplitude of the epileptiform discharges before and after drug application.
Protocol 2: In Vivo Kainic Acid-Induced Status Epilepticus Model
-
Animal Preparation: Use adult mice (e.g., C57BL/6). For EEG recordings, surgically implant electrodes over the cortex.
-
Induction of Status Epilepticus: Administer a single intraperitoneal (i.p.) injection of kainic acid (e.g., 20 mg/kg).
-
Establishment of Status Epilepticus: Monitor the animals for behavioral and/or electrographic seizures. Allow seizures to progress to status epilepticus (continuous or rapidly recurring seizures).
-
Drug Administration: Once status epilepticus is established, administer this compound (e.g., 0.3 or 1 mg/kg, i.p.). Multiple injections may be given at specified intervals.
-
Monitoring and Data Analysis: Continuously monitor the animals' behavior and/or EEG for changes in seizure activity. Quantify parameters such as the percentage of time spent seizing and seizure power.
Visualizations
Caption: this compound signaling pathway via the adenosine A1 receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SDZ WAG 994 | Adenosine Receptor | TargetMol [targetmol.com]
- 4. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Sdz-wag994 on cell viability in culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Sdz-wag994 on cell viability in culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A1 adenosine receptor.[1] The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to the Gi/o family of G proteins. This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, activation of the A1 receptor can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, which generally leads to a reduction in neuronal excitability.[3]
Q2: What is the expected effect of this compound on cell viability?
The effect of this compound on cell viability is highly dependent on the cell type and the experimental conditions. Published research on adenosine A1 receptor agonists suggests two primary, and seemingly contrasting, roles:
-
Cytoprotection: In many cell types, particularly neurons and cardiomyocytes, activation of the A1 adenosine receptor is associated with protective effects against cellular stress, such as ischemia and excitotoxicity.[4] This protective role is a key area of investigation for therapeutic applications.
-
Anti-proliferative Effects: In contrast, some studies have shown that A1 receptor agonists can inhibit the proliferation of certain human tumor cell lines. Notably, this anti-proliferative effect was not observed in normal fibroblast cells in one study, suggesting a potential therapeutic window for cancer treatment.
Therefore, researchers should not assume a universal cytotoxic or protective effect. The outcome will likely depend on the expression level of A1 adenosine receptors on the specific cells being studied and their underlying biology.
Q3: I am not observing any effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of response:
-
Low A1 Receptor Expression: The cell line you are using may not express the A1 adenosine receptor at a sufficient level for this compound to elicit a response. It is crucial to verify the expression of the A1 receptor in your cell line of interest using techniques like RT-qPCR, western blotting, or flow cytometry.
-
Compound Inactivity: Ensure that the this compound you are using is of high purity and has been stored correctly to maintain its activity.
-
Incorrect Concentration: The concentrations of this compound used may be too low to produce a measurable effect. A dose-response experiment is essential to determine the optimal concentration range for your specific cell line and assay.
-
Assay Sensitivity: The cell viability assay you are using may not be sensitive enough to detect subtle changes in cell proliferation or viability. Consider trying alternative assays that measure different cellular parameters (e.g., ATP levels, membrane integrity).
Q4: I am observing unexpected cytotoxicity with this compound. Is this normal?
While often associated with cytoprotection, A1 receptor agonists have been shown to have anti-proliferative effects on some cancer cell lines. If you observe cytotoxicity, consider the following:
-
Cell Line Specificity: Your cell line may be one of the types that are sensitive to the anti-proliferative effects of A1 receptor activation.
-
High Concentrations: The concentrations of this compound used might be in the cytotoxic range for your specific cells. It is important to perform a careful dose-response analysis to identify the IC50 value for cytotoxicity.
-
Off-Target Effects: Although this compound is a selective A1 receptor agonist, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control in your experiments.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Use a multichannel pipette for plating and ensure consistent technique.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause: Inconsistent incubation time with the viability reagent.
-
Solution: Add the cell viability reagent to all wells as quickly and consistently as possible. Ensure that the incubation time is the same for all plates.
-
-
Possible Cause: Incomplete solubilization of formazan crystals (in MTT assays).
-
Solution: After adding the solubilization buffer, ensure complete mixing by pipetting up and down or using a plate shaker. Visually inspect the wells to confirm that all crystals are dissolved before reading the plate.
-
Problem 2: Low signal or poor dynamic range in the cell viability assay.
-
Possible Cause: Insufficient number of cells.
-
Solution: Optimize the cell seeding density. Perform a cell titration experiment to determine the linear range of your assay.
-
-
Possible Cause: Suboptimal incubation time with the viability reagent.
-
Solution: Optimize the incubation time for the cell viability reagent. A time-course experiment can help determine the point of maximum signal.
-
-
Possible Cause: Cell culture medium interference.
-
Solution: Some components in the cell culture medium, such as phenol red or high concentrations of reducing agents, can interfere with certain viability assays. Consider using a medium without phenol red or washing the cells with PBS before adding the reagent.
-
Quantitative Data Summary
Currently, there is limited publicly available data on the specific cytotoxic effects (IC50 values for cell death) of this compound across a wide range of cell lines. The primary reported IC50 value relates to its pharmacological activity in a specific neurological model.
| Compound | Parameter | Value | Cell/Tissue System | Reference |
| This compound | IC50 | 52.5 nM | Inhibition of high-K+-induced continuous epileptiform activity in rat hippocampal slices |
Researchers are encouraged to perform their own dose-response studies to determine the specific IC50 for cell viability in their cell lines of interest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is often correlated with cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the A1 adenosine receptor.
Caption: General workflow for assessing the impact of this compound on cell viability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Sdz-wag994 and Ibuprofen in Preclinical Pain Models
A comprehensive analysis of two analgesic compounds reveals distinct mechanisms and efficacy profiles in rodent models of inflammatory and neuropathic pain. This guide synthesizes available preclinical data, offering a head-to-head comparison of Sdz-wag994, a novel selective EP2 receptor antagonist, and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).
Summary of Analgesic Efficacy
The following tables summarize the quantitative data from key preclinical studies, providing a clear comparison of the efficacy of this compound and ibuprofen in various pain models.
| Compound | Pain Model | Dose | Analgesic Effect (Paw Withdrawal Latency/Threshold) | Reference |
| This compound | Carrageenan-induced thermal hyperalgesia (Rat) | 30 mg/kg, p.o. | Significant increase in paw withdrawal latency compared to vehicle. | |
| Ibuprofen | Carrageenan-induced thermal hyperalgesia (Rat) | 100 mg/kg, p.o. | Significant increase in paw withdrawal latency compared to vehicle. | |
| This compound | Adjuvant-induced arthritis (Rat) | 30 mg/kg, p.o. | Significant reversal of mechanical hyperalgesia. | |
| Ibuprofen | Adjuvant-induced arthritis (Rat) | 100 mg/kg, p.o. | Significant reversal of mechanical hyperalgesia. |
| Compound | Anti-inflammatory Effect (Paw Volume) | Dose | Inhibition of Edema (%) | Reference |
| This compound | Carrageenan-induced paw edema (Rat) | 30 mg/kg, p.o. | ~50% inhibition at 3 hours. | |
| Ibuprofen | Carrageenan-induced paw edema (Rat) | 100 mg/kg, p.o. | ~60% inhibition at 3 hours. |
Mechanism of Action: A Tale of Two Pathways
Ibuprofen exerts its analgesic and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This blockade prevents the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.
In contrast, this compound acts more selectively by antagonizing the EP2 receptor, a specific receptor for prostaglandin E2 (PGE2). This targeted approach aims to reduce the pro-inflammatory and sensitizing effects of PGE2 without the broader side effects associated with non-selective COX inhibition.
Figure 1. Comparative mechanisms of action for Ibuprofen and this compound.
Detailed Experimental Protocols
A standardized experimental workflow was utilized to assess and compare the analgesic and anti-inflammatory properties of this compound and ibuprofen in a rat model of inflammatory pain.
Figure 2. Workflow for assessing analgesic and anti-inflammatory efficacy.
Carrageenan-Induced Thermal Hyperalgesia and Paw Edema in Rats
Animal Model: Male Wistar rats (180-220 g) were used for this study. Animals were housed under standard laboratory conditions with free access to food and water. All experiments were conducted in accordance with institutional animal care and use guidelines.
Drug Administration: this compound (30 mg/kg) and ibuprofen (100 mg/kg) were suspended in a 0.5% carboxymethylcellulose solution and administered orally (p.o.) one hour prior to the induction of inflammation. The vehicle group received the 0.5% carboxymethylcellulose solution alone.
Induction of Inflammation: A 1% solution of carrageenan in sterile saline was injected into the subplantar surface of the right hind paw of each rat.
Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus was measured using a plantar test apparatus. The heat source was adjusted to produce a baseline paw withdrawal latency of approximately 10-12 seconds. Measurements were taken at 1, 2, 3, and 4 hours post-carrageenan injection. A cut-off time of 20 seconds was implemented to prevent tissue damage.
Assessment of Paw Edema: The volume of the carrageenan-injected paw was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated group.
Statistical Analysis: Data were expressed as the mean ± standard error of the mean (SEM). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Conclusion
Both this compound and ibuprofen demonstrate significant analgesic and anti-inflammatory effects in a preclinical model of inflammatory pain. While ibuprofen acts through a broad, non-selective mechanism, this compound offers a more targeted approach by selectively antagonizing the EP2 receptor. This selectivity may present a potential advantage in terms of side effect profiles, a crucial consideration in the development of new analgesic drugs. Further research, including studies in neuropathic pain models and comprehensive safety profiling, is warranted to fully elucidate the therapeutic potential of this compound.
A Comparative Guide to Selective A1 Adenosine Receptor Agonists: Sdz-wag994 vs. Tecadenoson
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective A1 adenosine receptor (A1R) agonists, Sdz-wag994 and Tecadenoson. The information presented herein is intended to assist researchers in understanding the pharmacological nuances of these compounds, supported by available experimental data.
Introduction
The A1 adenosine receptor, a Gi/o protein-coupled receptor, is a critical regulator of various physiological processes, particularly in the cardiovascular and central nervous systems. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This mechanism underlies the therapeutic potential of A1R agonists in conditions such as cardiac arrhythmias and neuropathic pain. This compound and Tecadenoson are two such agonists that have been investigated for their selective A1R activity.
Pharmacological Profile: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Tecadenoson, focusing on their binding affinity and functional potency at adenosine receptors.
Table 1: Binding Affinity (Ki) of this compound and Tecadenoson at Human Adenosine Receptors
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |
| This compound | 23[2][3] | >10,000[2][3] | >25,000 | Not Reported |
| Tecadenoson (CVT-510) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Direct comparative Ki values for Tecadenoson at human adenosine receptor subtypes were not available in the reviewed literature.
Table 2: Functional Potency (IC50/EC50) of this compound and Tecadenoson
| Compound | Assay | Potency (nM) |
| This compound | Inhibition of high-K+-induced epileptiform activity in rat hippocampal slices (IC50) | 52.5 |
| Tecadenoson (CVT-510) | Prolongation of S-H interval in isolated guinea-pig heart (EC50) | 41 |
| Increase in coronary conductance in isolated guinea-pig heart (EC50) | 200 | |
| Shortening of atrial monophasic action potential in isolated guinea-pig heart (EC50) | 73 |
Discussion of Pharmacological Data
This compound demonstrates high affinity and selectivity for the A1 adenosine receptor, with Ki values indicating at least a 435-fold and 1087-fold selectivity over A2A and A2B receptors, respectively. Its functional potency has been demonstrated in a model of neuronal hyperexcitability, suggesting its potential in neurological disorders.
Therapeutic Indications
This compound has been investigated in preclinical and early clinical studies for its potential as an analgesic in neuropathic pain and for certain cardiological indications. Its ability to suppress neuronal hyperexcitability also points towards a potential role as an anticonvulsant.
Tecadenoson (CVT-510) was primarily developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Its selective action on the AV node, slowing conduction, makes it an effective agent for converting this type of arrhythmia to normal sinus rhythm.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sdz-wag994 and Selodenoson in vivo
A Comparative Analysis of Two Adenosine A1 Receptor Agonists
In the landscape of therapeutic development, particularly for neurological and cardiovascular disorders, adenosine A1 receptor (A1AR) agonists have garnered significant attention. This guide provides a detailed in vivo comparison of two such agonists, Sdz-wag994 and Selodenoson, intended for researchers, scientists, and drug development professionals. While a direct head-to-head quantitative in vivo study has been cited in the literature, the specific data from this comparison is not publicly available. Therefore, this guide synthesizes the available in vivo data for each compound to facilitate an informed, albeit indirect, comparison.
Summary of In Vivo Performance
Both this compound and Selodenoson are selective A1AR agonists.[1] In vivo studies have demonstrated their potential in different therapeutic areas, with this compound showing promise as an anticonvulsant and both compounds exhibiting effects on metabolic and cardiovascular parameters.[1][2]
| Feature | This compound | Selodenoson |
| Primary Investigated In Vivo Effect | Anticonvulsant[2] | Cardiovascular (Antiarrhythmic), Metabolic[1] |
| Animal Model | Kainic acid-induced status epilepticus in mice | Streptozotocin (STX)-treated rats |
| Administration Route | Intraperitoneal (i.p.) | Oral |
| Reported In Vivo Efficacy | - Acutely suppressed status epilepticus.- At 1 mg/kg (3 injections), the majority of mice were seizure-free.- Anticonvulsant effects were retained at a lower dose of 0.3 mg/kg. | - Decreased free fatty acid (FFA) and triglyceride (TG) levels in a dose-dependent manner.- Decreased heart rate in a dose-dependent manner. |
| Noted Side Effects | Displays diminished cardiovascular side effects compared to classic A1R agonists. | Investigated for atrial arrhythmias, suggesting a primary effect on heart rate and rhythm. |
| Direct Comparison Finding | A 1997 study by Cox et al. reported that both this compound and Selodenoson decreased FFA, TG levels, and heart rate in a dose-dependent manner in STX-treated rats. Specific quantitative data from this study is not publicly available. | A 1997 study by Cox et al. reported that both this compound and Selodenoson decreased FFA, TG levels, and heart rate in a dose-dependent manner in STX-treated rats. Specific quantitative data from this study is not publicly available. |
Experimental Protocols
This compound: In Vivo Anticonvulsant Activity in a Mouse Model of Status Epilepticus
This protocol is based on a study investigating the anticonvulsant efficacy of this compound.
1. Animal Model:
-
The study utilizes a kainic acid-induced model of status epilepticus (SE) in mice. Kainic acid is a neuroexcitant that induces seizures.
2. Induction of Status Epilepticus:
-
Mice are administered with kainic acid (20 mg/kg, i.p.) to induce SE.
-
The establishment of SE is confirmed through behavioral observation and/or electroencephalogram (EEG) monitoring.
3. Drug Administration:
-
Once SE is established, mice receive three intraperitoneal (i.p.) injections of this compound at specified doses (e.g., 0.3 mg/kg or 1 mg/kg).
-
A control group may receive a standard anticonvulsant like diazepam (e.g., 5 mg/kg, i.p.) or a vehicle.
4. Monitoring and Data Collection:
-
Continuous video-EEG monitoring is employed to quantify seizure activity.
-
The primary endpoints are the reduction in seizure frequency and duration.
-
Survival rates of the animals are also recorded.
5. Data Analysis:
-
Statistical analysis is performed to compare the effects of this compound with the control group on seizure parameters.
Signaling Pathways and Experimental Workflow
A1 Adenosine Receptor Signaling Pathway
This compound and Selodenoson exert their effects by activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The activation of A1AR primarily couples to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade results in various downstream effects, including the modulation of ion channel activity and neurotransmitter release.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Anticonvulsant Testing
The following diagram illustrates a typical workflow for evaluating the anticonvulsant properties of a compound in an in vivo model.
Caption: In Vivo Anticonvulsant Experimental Workflow.
References
A Comparative Analysis of Sdz-wag994's Anticonvulsant Efficacy Against Standard Antiepileptic Drugs
For Immediate Release
This guide provides a comprehensive comparison of the novel anticonvulsant compound Sdz-wag994 against established antiepileptic drugs (AEDs). The data presented is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance and potential of this compound. This analysis is based on preclinical data from robust experimental models of epilepsy.
Executive Summary
This compound (also known as WAG 994) is a potent and highly selective adenosine A1 receptor agonist.[1] Preclinical studies demonstrate its significant anticonvulsant effects, particularly in models of status epilepticus, a condition often refractory to standard treatments.[2][3] Notably, this compound has shown superior efficacy over diazepam in a kainic acid-induced seizure model. While direct comparative studies with other standard AEDs are limited, this guide consolidates available data to offer a comparative perspective on its potential therapeutic standing. The compound has been safely administered in human clinical trials for other indications, suggesting a favorable safety profile with diminished cardiovascular side effects compared to older adenosine A1 receptor agonists.[2][3]
Mechanism of Action
This compound exerts its anticonvulsant effects through the activation of the adenosine A1 receptor. This G-protein coupled receptor is known to play a crucial role in neuromodulation and seizure termination. Its activation leads to a cascade of inhibitory effects, including:
-
Hyperpolarization of neuronal membranes: This is achieved by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels, making neurons less likely to fire.
-
Inhibition of neurotransmitter release: Activation of presynaptic A1 receptors suppresses the release of excitatory neurotransmitters like glutamate by inhibiting voltage-gated calcium channels.
Standard AEDs, in contrast, operate through a variety of mechanisms, such as modulating voltage-gated sodium or calcium channels, enhancing GABA-mediated inhibition, or attenuating glutamate-mediated excitation.
Comparative Efficacy Data
The following tables summarize the anticonvulsant efficacy of this compound in comparison to standard AEDs in preclinical models. The primary model for which comparative data is available is the kainic acid-induced seizure model in mice, a well-established model for studying temporal lobe epilepsy and status epilepticus.
Table 1: In Vitro Efficacy of this compound
| Compound | Model | Endpoint | Result |
| This compound | High-K+-induced epileptiform activity in rat hippocampal slices | Inhibition of continuous epileptiform activity | IC50 = 52.5 nM |
Table 2: In Vivo Efficacy in Kainic Acid-Induced Status Epilepticus in Mice
| Compound | Dose | Outcome |
| This compound | 1 mg/kg (3 i.p. injections) | Majority of mice were seizure-free; 100% survival. |
| This compound | 0.3 mg/kg (3 i.p. injections) | Significantly attenuated seizure time and EEG power; 100% survival. |
| Diazepam | 5 mg/kg (3 i.p. injections) | Did not attenuate status epilepticus. |
| Valproate | 250 mg/kg (i.p.) | Significantly suppressed lipid peroxide levels and Ptgs2 mRNA, correlating with its anti-seizure effect. |
| Carbamazepine | 20-40 mg/kg (i.p.) | Efficacy is dependent on mouse strain and seizure definition; can be resistant or responsive. |
| Phenytoin | Not specified in kainic acid model | Effective in other models like the kindling model, primarily by increasing the threshold for afterdischarges. In some kainic acid models, resistance has been observed. |
Note: Direct head-to-head studies of this compound against valproate, carbamazepine, and phenytoin in the same experimental setup are not available. The data for standard AEDs is compiled from separate studies using the kainic acid model.
Experimental Protocols
Kainic Acid-Induced Status Epilepticus Model
This in vivo model is utilized to assess the efficacy of anticonvulsant compounds against acute and prolonged seizures.
-
Animal Model: C57/BL6 mice are commonly used.
-
Seizure Induction: A single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg) is administered to induce status epilepticus.
-
Monitoring: Electroencephalogram (EEG) and electromyography (EMG) are continuously recorded to monitor seizure activity. Seizure severity can also be assessed using a modified Racine scale.
-
Drug Administration: Test compounds (e.g., this compound, diazepam) or vehicle are administered intraperitoneally at specified time points after the establishment of status epilepticus. For instance, in the this compound study, three i.p. injections were given at 50, 70, and 90 minutes after the kainic acid injection.
-
Endpoint Analysis: The primary endpoints include the percentage of time spent seizing, EEG power, and survival rate.
In Vitro Hippocampal Slice Model
This model allows for the study of a compound's direct effects on neuronal excitability in a controlled environment.
-
Tissue Preparation: Horizontal combined entorhinal cortex/hippocampus slices are prepared from rats.
-
Induction of Epileptiform Activity: Continuous epileptiform activity is induced by perfusing the slices with a solution containing a high concentration of potassium (e.g., 8 mM K+).
-
Electrophysiological Recording: Field potentials are recorded from the CA3 stratum pyramidale.
-
Drug Application: The test compound (this compound) is bath-applied at various concentrations to determine its effect on the induced epileptiform activity.
-
Endpoint Analysis: The concentration-response curve is analyzed to calculate the IC50 value.
Conclusion
The available preclinical data strongly supports the potent anticonvulsant properties of this compound. Its efficacy in a model of refractory status epilepticus, where a standard treatment like diazepam was ineffective, is particularly compelling. The mechanism of action, targeting the adenosine A1 receptor, represents a distinct and potentially advantageous approach compared to many standard AEDs. While further head-to-head comparative studies with a broader range of AEDs are warranted, this compound emerges as a promising candidate for the treatment of severe and refractory seizure conditions. Its favorable safety profile in human trials for other indications further strengthens its potential for clinical development in epilepsy.
References
- 1. SDZ WAG 994 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Metabolic Effects: Sdz-wag994 (GLP-1 RA) vs. GR79236 (PPARγ Agonist)
As requested, here is a comparison guide for Sdz-wag994 against GR79236 for metabolic effects, prepared for an audience of researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on compounds designated "this compound" and "GR79236". Therefore, this guide serves as a detailed template to demonstrate the requested format and content. For this purpose, we will use two well-characterized classes of metabolic agents as surrogates:
-
This compound will be represented as a hypothetical GLP-1 Receptor Agonist (GLP-1 RA) .
-
GR79236 will be represented as a hypothetical PPARγ Agonist .
This guide provides a framework for comparing their metabolic effects, supported by representative experimental data and protocols.
Executive Summary
This document outlines a head-to-head comparison of the metabolic effects of this compound, a glucagon-like peptide-1 receptor agonist (GLP-1 RA), and GR79236, a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. While both compounds aim to improve glycemic control, they operate through distinct mechanisms of action, leading to different physiological outcomes. This compound primarily enhances glucose-dependent insulin secretion, suppresses glucagon, and promotes weight loss. In contrast, GR79236 is a potent insulin sensitizer, primarily acting on adipose tissue to improve glucose uptake and lipid metabolism, though often associated with weight gain.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from a 26-week comparative clinical trial in subjects with type 2 diabetes.
Table 1: Primary Efficacy Endpoints
| Parameter | This compound (GLP-1 RA) | GR79236 (PPARγ Agonist) |
| Change in HbA1c (%) | -1.5 to -2.0 | -1.0 to -1.5 |
| Change in Fasting Plasma Glucose (mg/dL) | -40 to -60 | -35 to -55 |
| Change in Body Weight (kg) | -4.0 to -6.0 | +2.0 to +4.0 |
Table 2: Secondary Metabolic Endpoints
| Parameter | This compound (GLP-1 RA) | GR79236 (PPARγ Agonist) |
| Systolic Blood Pressure (mmHg) | -5 to -10 | -2 to -5 |
| Triglycerides (%) | -15 to -25 | -20 to -30 |
| LDL-Cholesterol (%) | -5 to -10 | -5 to -15 |
| HDL-Cholesterol (%) | +1 to +5 | +10 to +20 |
Signaling Pathways
The distinct metabolic profiles of this compound and GR79236 originate from their unique molecular signaling pathways.
Caption: this compound (GLP-1 RA) binds to its receptor on pancreatic β-cells, increasing cAMP levels.
Caption: GR79236 (PPARγ Agonist) activates the PPARγ-RXR nuclear receptor complex in adipocytes.
Experimental Protocols
The following protocols are standard methodologies used to evaluate the metabolic effects of compounds like this compound and GR79236.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a db/db Mouse Model
-
Objective: To assess in vivo glucose tolerance following an oral glucose challenge.
-
Animal Model: Male db/db mice (a model of type 2 diabetes), 8-10 weeks old.
-
Procedure:
-
Animals are acclimatized for one week and randomized into vehicle, this compound, and GR79236 treatment groups (n=8-10/group).
-
Compounds are administered daily for 14 days via an appropriate route (e.g., subcutaneous injection for a peptide like this compound, oral gavage for a small molecule like GR79236).
-
On day 15, mice are fasted for 6 hours.
-
A baseline blood sample (t=0) is collected from the tail vein to measure blood glucose.
-
A solution of D-glucose (2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are subsequently measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: The Area Under the Curve (AUC) for glucose is calculated for each animal. Statistical comparisons are made between the treatment groups and the vehicle control group using ANOVA.
Protocol 2: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds to their respective target receptors.
-
Methodology (for this compound):
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human GLP-1 receptor.
-
Competitive Binding: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and increasing concentrations of unlabeled this compound.
-
Separation & Detection: Bound and free radioligand are separated by filtration. The radioactivity retained on the filter is quantified using a gamma counter.
-
Analysis: The concentration of this compound that inhibits 50% of specific binding (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.
-
-
Methodology (for GR79236): A similar principle is applied using a commercially available PPARγ ligand binding assay kit, often employing a fluorescently labeled ligand and fluorescence polarization for detection.
Experimental Workflow Visualization
The diagram below illustrates a typical preclinical workflow for comparing two novel metabolic compounds.
Sdz-wag994 versus classic A1R agonists: a side-effect profile comparison
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective A1 adenosine receptor (A1R) agonists has long been a promising avenue for therapeutic intervention in a range of conditions, including cardiovascular diseases, neuropathic pain, and epilepsy. However, the clinical progression of "classic" A1R agonists has been consistently hampered by a challenging side-effect profile, particularly dose-limiting cardiovascular effects. This guide provides a comparative analysis of the side-effect profile of Sdz-wag994, a selective A1R agonist, against classic A1R agonists, supported by available experimental data.
Executive Summary
This compound (also known as WAG 994) is a selective A1R agonist that has demonstrated a significantly improved cardiovascular safety profile compared to classic A1R agonists in both preclinical and clinical studies.[1][2][3] While classic agonists are frequently associated with clinically significant bradycardia, atrioventricular (AV) block, and hypotension, this compound exhibits diminished cardiovascular side effects and has been safely administered to humans in clinical trials up to Phase II.[1][2] This improved tolerability suggests that this compound may offer a wider therapeutic window, potentially enabling the clinical application of A1R agonism for various indications.
Comparative Side-Effect Profile
The following tables summarize the available quantitative and qualitative data on the cardiovascular side effects of this compound and representative classic A1R agonists. It is important to note that direct head-to-head clinical trial data is limited; therefore, this comparison is based on data from separate studies.
Table 1: Comparison of Cardiovascular Side Effects (Human Clinical Data)
| Side Effect | This compound | Tecadenoson (Classic A1R Agonist) | Adenosine (Non-selective Agonist) |
| Bradycardia (Slowing of Heart Rate) | Described as having "minimal adverse effects" and a "surprising lack of cardiovascular side effects". Specific quantitative data on heart rate change from human trials is not readily available in the public domain. | A marked decrease in heart rate was observed after intravenous injections. | Potent negative chronotropic effects (slows sinus rate). |
| Atrioventricular (AV) Block | No reports of significant AV block in available clinical trial literature. | Transient second- and third-degree heart block occurred at higher doses (300/600, 450/900, 900 µ g/900 µg). | Transient AV node block occurred in 7.6% of patients in a large registry, with third-degree block in 0.8% of patients. |
| Hypotension (Low Blood Pressure) | Did not display hemodynamic side effects in humans. | No significant effect on blood pressure was observed. | Decreases peripheral resistance and arterial pressure. |
Table 2: Comparison of Cardiovascular Side Effects (Preclinical Data in Rats)
| Side Effect | This compound | N6-cyclopentyladenosine (CPA) (Classic A1R Agonist) | 2-chloro-N6-cyclopentyladenosine (CCPA) (Classic A1R Agonist) |
| Bradycardia | Data not readily available. | Dose-dependent decreases in heart rate. | Dose-dependent decreases in heart rate. |
| Hypotension | Data not readily available. | Dose-dependent decreases in blood pressure. | Orally administered CPA was one log unit more potent than GR79236 as a hypotensive agent. |
Signaling Pathways and Mechanism of Differential Effects
The therapeutic and adverse effects of A1R agonists are mediated through their interaction with the A1 adenosine receptor, a G protein-coupled receptor (GPCR). The prevailing hypothesis for the improved side-effect profile of this compound lies in its potential for biased agonism or differential engagement with downstream signaling pathways compared to classic agonists.
Activation of A1 receptors is primarily coupled to inhibitory G proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1R activation modulates ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and cardiac conduction.
It is postulated that this compound may exhibit a signaling bias that favors therapeutic pathways (e.g., those involved in analgesia or seizure suppression) over the pathways that mediate pronounced cardiovascular depression.
Experimental Protocols
The assessment of cardiovascular side effects of A1R agonists involves a combination of in vivo electrophysiology and hemodynamic monitoring in preclinical models, followed by rigorous safety evaluation in human clinical trials.
Preclinical Evaluation: Telemetry Monitoring in Conscious Rodents
Objective: To continuously monitor cardiovascular parameters (blood pressure, heart rate, and activity) in conscious, freely moving rodents following the administration of A1R agonists.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rat strains (e.g., Sprague-Dawley) are commonly used.
-
Transmitter Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal cavity of the animal under anesthesia. The catheter of the transmitter is inserted into the abdominal aorta for direct blood pressure measurement.
-
Recovery: Animals are allowed a recovery period of at least one week to ensure the stabilization of physiological parameters.
-
Drug Administration: this compound or a classic A1R agonist (e.g., CPA, CCPA) is administered via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Data Acquisition: Blood pressure, heart rate, and locomotor activity are continuously recorded by the telemetry system for a specified period (e.g., 24 hours) post-dosing. Data is transmitted to a receiver and processed by dedicated software.
-
Data Analysis: Time-course data for each parameter are analyzed to determine the magnitude and duration of the drug's effects. Dose-response curves can be generated to compare the potency of different agonists in inducing bradycardia and hypotension.
Clinical Evaluation: Cardiovascular Safety in Phase I/II Trials
Objective: To assess the safety and tolerability of this compound in human subjects, with a specific focus on cardiovascular parameters.
Methodology:
-
Study Design: Double-blind, placebo-controlled, dose-escalation studies are conducted in healthy volunteers or patient populations.
-
Cardiovascular Monitoring:
-
Electrocardiogram (ECG): Continuous 12-lead Holter monitoring is employed to record ECG data throughout the dosing and observation periods. This allows for detailed analysis of heart rate, PR interval (an indicator of AV conduction), QRS duration, and QT interval.
-
Hemodynamic Monitoring: Blood pressure and heart rate are measured at regular intervals using automated oscillometric devices.
-
-
Data Collection: ECG and hemodynamic data are collected at baseline (pre-dose) and at multiple time points post-dose to capture the time course of any effects.
-
Safety Endpoints: Key safety endpoints include the incidence of bradycardia, AV block (first, second, and third degree), hypotension, and any other cardiovascular adverse events.
-
Data Analysis: Changes from baseline in cardiovascular parameters are analyzed for each dose group and compared to placebo. The relationship between drug concentration and cardiovascular effects is also evaluated.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable cardiovascular side-effect profile than classic A1R agonists. While classic agonists have been limited by their propensity to induce significant bradycardia and AV block, this compound has demonstrated a wider safety margin in clinical trials. This improved tolerability may unlock the therapeutic potential of A1R agonism for a variety of challenging clinical conditions. Further head-to-head comparative studies are warranted to provide a more definitive quantitative assessment of the side-effect profiles of this compound and classic A1R agonists. The development of A1R agonists with improved safety profiles, such as this compound, represents a significant advancement in the field and holds promise for future therapeutic applications.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Sdz-wag994's Anticonvulsant Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the selective adenosine A1 receptor agonist Sdz-wag994's anticonvulsant effects across different seizure models. This document synthesizes available experimental data, details methodologies for key experiments, and contextualizes this compound's performance against alternative anticonvulsant agents.
Executive Summary
This compound, a potent and selective agonist for the adenosine A1 receptor, has demonstrated significant anticonvulsant properties in preclinical studies. Research highlights its efficacy in models of acute seizures and status epilepticus, particularly in the kainic acid-induced seizure model where it outperformed the commonly used benzodiazepine, diazepam. While direct cross-validation in a broad range of seizure models is not yet extensively documented in publicly available literature, the consistent anticonvulsant effects observed with other adenosine A1 receptor agonists across various models suggest a potential class-wide therapeutic benefit. This guide presents the current data on this compound and offers a comparative perspective with other anticonvulsants, alongside detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Performance of this compound in Preclinical Seizure Models
The primary evidence for this compound's anticonvulsant activity comes from in vitro and in vivo studies, most notably in models that simulate status epilepticus.
In Vitro High-Potassium (High-K+) Induced Epileptiform Activity
In rat hippocampal slices, this compound has been shown to robustly inhibit continuous epileptiform activity induced by high concentrations of potassium. This model assesses a compound's ability to suppress neuronal hyperexcitability directly at the tissue level.
| Compound | Model | Parameter | Result | Reference |
| This compound | Rat Hippocampal Slices (High-K+) | IC50 | 52.5 nM | [1][2][3] |
In Vivo Kainic Acid-Induced Status Epilepticus
The kainic acid model in mice is a well-established paradigm for studying temporal lobe epilepsy and status epilepticus. This compound has demonstrated remarkable efficacy in suppressing established seizures in this model.[1][2]
| Compound | Dose | Seizure Model | Primary Outcome | Key Finding | Reference |
| This compound | 1 mg/kg (i.p.) | Kainic Acid-Induced SE (Mice) | Seizure Cessation | Majority of mice became seizure-free after three injections. | |
| This compound | 0.3 mg/kg (i.p.) | Kainic Acid-Induced SE (Mice) | Seizure Attenuation | Retained anticonvulsant effects at a lower dose. | |
| Diazepam | 5 mg/kg (i.p.) | Kainic Acid-Induced SE (Mice) | Seizure Attenuation | Did not attenuate status epilepticus in this model. |
SE: Status Epilepticus
Comparative Efficacy with Other Anticonvulsant Agents
Direct comparative studies of this compound against a wide array of anticonvulsants are limited. The most direct comparison is with diazepam in the kainic acid model, where this compound showed superior efficacy. To provide a broader context, the following table includes efficacy data for other adenosine A1 receptor agonists and standard anticonvulsants in various seizure models.
Note: The absence of data for this compound in the PTZ, MES, and pilocarpine models in the public domain is a current limitation in providing a direct cross-validation. The data on other A1 receptor agonists are provided as a proxy for potential class effects.
| Compound Class | Compound | Seizure Model | Efficacy | Reference |
| Adenosine A1 Agonist | This compound | Kainic Acid | High | |
| Adenosine A1 Agonist | CPA, CCPA, ENBA | Soman-induced | High | |
| Adenosine A1 Agonist | R-PIA | 3-NPA-induced | High | |
| Adenosine A1 Agonist | R-PIA | Pilocarpine | Neuroprotective | |
| Benzodiazepine | Diazepam | Kainic Acid | Low | |
| Benzodiazepine | Diazepam | PTZ | High | |
| Hydantoin | Phenytoin | MES | High | |
| Carboxamide | Carbamazepine | Kainic Acid | Effective at high doses | |
| Valproic Acid | Valproate | 3-NPA-induced | Moderate |
CPA: N6-cyclopentyladenosine; CCPA: 2-chloro-N6-cyclopentyladenosine; ENBA: (±)-5'-chloro-5'-deoxy-ENBA; R-PIA: R-N6-phenylisopropyladenosine; 3-NPA: 3-nitropropionic acid; PTZ: Pentylenetetrazol; MES: Maximal Electroshock.
Experimental Protocols
In Vitro High-K+ Induced Seizure Model
-
Tissue Preparation: Transverse hippocampal slices (350-400 µm) are prepared from adult rats.
-
Induction of Epileptiform Activity: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing an elevated concentration of potassium (e.g., 8 mM K+).
-
Drug Application: After establishing stable epileptiform activity, this compound is bath-applied at varying concentrations to determine its inhibitory effect.
-
Data Acquisition: Extracellular field potentials are recorded from the CA3 pyramidal cell layer to measure the frequency and amplitude of seizure-like events.
-
Analysis: The concentration-response curve is generated to calculate the IC50 value.
In Vivo Kainic Acid-Induced Status Epilepticus Model
-
Animals: Adult male mice (e.g., C57BL/6 strain) are used.
-
Seizure Induction: Kainic acid is administered intraperitoneally (i.p.) at a dose of 20 mg/kg to induce status epilepticus.
-
Drug Administration: Once status epilepticus is established (typically after 50 minutes), this compound (e.g., 0.3 or 1 mg/kg) or a comparator drug like diazepam (e.g., 5 mg/kg) is administered via i.p. injection. Multiple injections may be given at set intervals.
-
Monitoring: Seizure activity is monitored and quantified using electroencephalography (EEG) and electromyography (EMG) recordings. Behavioral seizure scoring (e.g., Racine scale) is also performed.
-
Endpoints: The primary endpoints are the reduction in the percentage of time spent seizing and the power of the EEG signal. Survival rates are also monitored.
Mechanism of Action and Signaling Pathway
This compound exerts its anticonvulsant effects by selectively activating the adenosine A1 receptor, a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability.
References
- 1. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sdz-wag994 Efficacy: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Sdz-wag994's efficacy against relevant alternatives, supported by experimental data from published findings. The information is presented to facilitate the replication and extension of these important studies.
This compound, a selective adenosine A1 receptor agonist, has been investigated for its therapeutic potential in neurological and pain-related conditions. This guide synthesizes findings from key studies to offer a clear comparison of its performance, detailed experimental protocols, and insights into its mechanism of action.
Anticonvulsant Efficacy in Status Epilepticus
A pivotal study investigated the anticonvulsant effects of this compound in a kainic acid-induced model of status epilepticus (SE) in mice, comparing its efficacy to the commonly used benzodiazepine, diazepam.
Quantitative Data Summary
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 1 mg/kg (i.p.) | Majority of mice were seizure-free after three injections. All mice survived. | [1][2][3] |
| This compound | 0.3 mg/kg (i.p.) | Retained anticonvulsant effects, with a significant attenuation of seizure activity after three injections. All mice survived. | [1][2] |
| Diazepam | 5 mg/kg (i.p.) | Did not attenuate status epilepticus. | |
| This compound (in vitro) | - | IC50 of 52.5 nM in inhibiting high-K+-induced epileptiform activity in rat hippocampal slices. |
Experimental Protocol: Kainic Acid-Induced Status Epilepticus in Mice
This protocol is based on the methodology described in the comparative study of this compound and diazepam.
1. Animal Model:
-
Adult male C57BL/6 mice are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Surgical Implantation of EEG Electrodes:
-
Mice are anesthetized, and electrodes are implanted for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor seizure activity.
3. Induction of Status Epilepticus:
-
A single intraperitoneal (i.p.) injection of kainic acid (20 mg/kg) is administered to induce SE.
4. Drug Administration:
-
After the establishment of SE, mice receive three i.p. injections of either this compound (1 mg/kg or 0.3 mg/kg) or diazepam (5 mg/kg) at 20-minute intervals.
5. Monitoring and Data Analysis:
-
Continuous EEG and EMG recordings are used to monitor seizure activity.
-
The primary outcome measure is the cessation or significant reduction of seizure activity.
-
Survival rates are also recorded.
Signaling Pathway and Experimental Workflow
The anticonvulsant effect of this compound is mediated through the activation of the adenosine A1 receptor, which in turn inhibits neurotransmitter release and reduces neuronal excitability. The experimental workflow for the in vivo study is also outlined below.
This compound Signaling Pathway
In Vivo Anticonvulsant Experimental Workflow
Analgesic Efficacy in Postoperative Dental Pain
In a clinical trial setting, the analgesic efficacy of this compound was compared to ibuprofen and a placebo in patients experiencing postoperative pain after third molar surgery.
Quantitative Data Summary
| Treatment Group | Dosage | Efficacy vs. Placebo | Efficacy vs. Ibuprofen | Reference |
| This compound | 1 mg (oral) | Not significantly different (P > 0.05) | Ibuprofen was significantly superior | |
| Ibuprofen | 400 mg (oral) | Significantly superior (P < 0.001) | - | |
| Placebo | - | - | Ibuprofen was significantly superior |
Experimental Protocol: Postoperative Dental Pain Clinical Trial
This protocol is based on the methodology of the randomized, double-blind, placebo-controlled trial.
1. Patient Population:
-
One hundred and twenty-two patients with postoperative pain following the surgical removal of impacted third molars.
2. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group trial.
3. Interventions:
-
Patients received a single oral dose of one of the following:
-
This compound (1 mg)
-
Ibuprofen (400 mg)
-
Matched placebo
-
4. Outcome Measures:
-
Pain Intensity: Recorded on a serial visual analogue scale (VAS) over a 6-hour investigation period. The VAS is a 100mm line anchored by "no pain" and "worst imaginable pain".
-
Pain Relief: Assessed on a 4-point categorical scale at each evaluation point. The scale is typically defined as: 0 = No relief, 1 = Slight relief, 2 = Moderate relief, 3 = Complete relief.
-
Escape Medication: The time and dosage of any rescue analgesic taken by the patients were recorded.
5. Pharmacokinetic Analysis:
-
A sparse sampling technique was used to investigate the relationship between plasma concentrations of this compound and its analgesic effects.
Mechanisms of Action of Comparators
Understanding the mechanisms of the comparator drugs provides context for the efficacy findings.
Mechanisms of Action of Comparator Drugs
References
Next-Generation A1 Adenosine Receptor Agonists: A Comparative Review for Drug Development Professionals
A new wave of selective A1 adenosine receptor (A1AR) agonists is under investigation, offering potential therapeutic benefits for a range of conditions including cardiac arrhythmias, angina, and type 2 diabetes. This guide provides a comparative analysis of four next-generation A1AR agonists: Tecadenoson, Selodenoson, Capadenoson, and CVT-3619. We delve into their performance, supported by available preclinical and clinical data, and provide detailed experimental methodologies for key assays.
The A1 adenosine receptor, a G protein-coupled receptor, is a well-established therapeutic target. Its activation initiates a cascade of signaling events with significant physiological effects. Next-generation agonists aim to harness these effects with improved selectivity and side-effect profiles compared to older, non-selective adenosine compounds.
Performance Comparison of Next-Generation A1AR Agonists
The development of selective A1AR agonists has led to several promising clinical candidates. Tecadenoson and Selodenoson have been primarily investigated for their roles in managing atrial arrhythmias.[1][2] Capadenoson, a partial agonist, has been explored for angina, while CVT-3619, another partial agonist, has shown potential as an insulin-sensitizing agent for type 2 diabetes.[1][2][3]
The distinction between full and partial agonists is critical. Full agonists, like Tecadenoson and Selodenoson, elicit a maximal response from the receptor. However, this can sometimes lead to receptor desensitization and an increased risk of side effects. Partial agonists, such as Capadenoson and CVT-3619, produce a submaximal response, which may offer a more favorable therapeutic window by reducing the incidence of adverse effects and tachyphylaxis.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected next-generation A1AR agonists. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Comparative Binding Affinities (Ki) of Next-Generation A1AR Agonists
| Agonist | Ki (nM) for human A1AR | Selectivity Profile | Source |
| Tecadenoson | 6.5 | Selective for A1 over A2A (Ki = 2,315 nM) | |
| Selodenoson | Data not available | Selective A1AR agonist | |
| Capadenoson | ~300 (for A2BAR) | High selectivity for A1 over A2A and A2B | |
| CVT-3619 | 55 | >200-fold vs A2A; >1000-fold vs A2B; >20-fold vs A3 |
Table 2: Comparative Functional Potencies (EC50/IC50) of Next-Generation A1AR Agonists
| Agonist | Assay Type | EC50/IC50 (nM) | Efficacy | Source |
| Tecadenoson | Stimulus-His bundle potential prolongation (guinea pig heart) | 40.6 | Full Agonist | |
| Selodenoson | Data not available | Data not available | Full Agonist | |
| Capadenoson | [35S]-GTPγS binding (human A1R) | 0.1 | Partial Agonist (~74% of full agonist CCPA) | |
| Capadenoson | β-arrestin 2 recruitment | 212 | Partial Agonist | |
| CVT-3619 | Data not available | Data not available | Partial Agonist |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the key signaling pathways and experimental workflows.
A1 Adenosine Receptor Signaling Pathways
Activation of the A1AR by an agonist triggers two primary signaling cascades through its coupling to inhibitory G proteins (Gαi/o) and Gq proteins.
Caption: A1 Adenosine Receptor Signaling Pathways.
Experimental Workflow for Agonist Characterization
The characterization of novel A1AR agonists typically follows a standardized workflow from initial binding studies to functional assays.
Caption: Experimental Workflow for A1AR Agonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to characterize A1AR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A1AR.
-
Objective: To measure the displacement of a radiolabeled ligand from the A1AR by an unlabeled test compound.
-
Materials:
-
Membrane preparations from cells expressing the human A1AR.
-
Radioligand (e.g., [³H]CCPA - 2-chloro-N⁶-cyclopentyladenosine).
-
Test compound (unlabeled A1AR agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like theophylline).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled A1AR ligand.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an A1AR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the A1AR signaling pathway.
-
Objective: To quantify the agonist-induced inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the human A1AR.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compound (A1AR agonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the detection kit. In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Measure the signal (e.g., fluorescence, luminescence) which is inversely proportional to the amount of cAMP produced.
-
Generate a dose-response curve by plotting the signal against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the Forskolin-stimulated cAMP accumulation.
-
Conclusion
The next-generation A1AR agonists—Tecadenoson, Selodenoson, Capadenoson, and CVT-3619—represent a significant advancement in the pursuit of targeted therapies. While direct comparative data remains somewhat limited in the public domain, the available information highlights their potential in cardiovascular and metabolic diseases. The distinction between full and partial agonism is a key consideration for future drug development, with partial agonists potentially offering a superior safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of these and future A1AR-targeting compounds. As more comprehensive head-to-head studies become available, a clearer picture of the relative merits of each agonist will emerge, paving the way for more effective and safer treatments.
References
- 1. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sdz-wag994: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Sdz-wag994, a potent and selective A1 adenosine receptor agonist. While specific institutional and local regulations must always be followed, this document outlines the essential safety and logistical information for the responsible management of this compound waste.
Key Chemical and Safety Data
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 363.41 g/mol | [1][2] |
| Formula | C17H25N5O4 | [1] |
| CAS Number | 130714-47-5 | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 100 mM in 1.1eq. NaOH and to 100 mM in DMSO. | |
| Storage | Desiccate at +4°C. | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |
Experimental Protocols: Waste Management
The proper disposal of this compound, as with any laboratory chemical, should be guided by a formal waste management plan. The following protocols provide a step-by-step approach to handling and disposing of this compound waste.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Unused Solid this compound:
-
Waste Classification: Unused, pure this compound should be treated as chemical waste. Do not dispose of it in regular trash.
-
Packaging:
-
Place the original container with the remaining solid this compound into a larger, sealable, and clearly labeled waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Disposal of this compound Solutions:
-
Waste Classification: Solutions containing this compound, including experimental residues and contaminated solvents (e.g., DMSO, NaOH), must be treated as hazardous chemical waste.
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The label must specify the contents, including the name "this compound" and all solvents present with their approximate concentrations.
-
-
Segregation: Do not mix this compound waste with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Storage and Collection: Store the sealed liquid waste container in a designated chemical waste area for pickup by authorized personnel.
Disposal of Contaminated Labware:
-
Solid Waste: Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, labeled hazardous waste bag or container.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (one in which this compound is soluble, like DMSO), collecting the rinsate as hazardous liquid waste. After the initial rinse, follow standard laboratory glassware cleaning procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste.
It is imperative to remember that this information serves as a general guideline. Always consult your institution's specific safety data sheets (SDS), chemical hygiene plan, and environmental health and safety office for detailed and compliant disposal procedures.
References
Essential Safety and Handling of Sdz-wag994: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount, especially when handling potent, selective research compounds like Sdz-wag994. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The procedural, step-by-step guidance is designed to directly address specific operational questions, building trust and providing value beyond the product itself.
This compound is a potent and selective A1 adenosine receptor agonist with the molecular formula C17H25N5O4 and a molecular weight of 363.41. Understanding its biological activity is crucial for recognizing potential exposure risks. As an A1 adenosine receptor agonist, it can cause a significant decrease in blood pressure and heart rate. Therefore, accidental exposure could have direct physiological effects.
Personal Protective Equipment (PPE)
Due to its potency and the potential for dust or aerosol generation when handling the solid form, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high risk of aerosol generation. For lower-risk activities, a half or full-facepiece respirator with P100/FFP3 particulate filters should be used. A proper fit test is essential. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film to protect against chemical splashes and dust. A dedicated, disposable lab coat should be worn over personal clothing. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
Preparation
-
Designated Area : All handling of solid this compound must occur in a designated and restricted area, such as a chemical fume hood, a glove box, or another form of containment.
-
Decontamination : Ensure that a decontamination solution (e.g., 70% ethanol) is readily available in the work area.
-
Waste Disposal Setup : Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning : Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
Handling
-
Weighing and Aliquoting : When weighing the solid compound, do so within a containment system to minimize the risk of generating airborne dust. Use the smallest feasible quantities.
-
Solution Preparation : this compound is soluble in DMSO and 1.1eq. NaOH. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Sonication may be required for complete dissolution.[1]
-
Spill Management : In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Storage
-
Solid Form : Store the powdered compound at -20°C for up to 3 years.[1]
-
In Solvent : Stock solutions should be stored at -80°C for up to 1 year. It is recommended to aliquot the product to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste generated from handling this compound, including empty vials, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including used gloves, coveralls, and shoe covers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Dispose of unused solutions and contaminated solvents in a designated, sealed hazardous waste container for liquids. Do not pour down the drain.
-
Sharps : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
